molecular formula C14H14O3 B1598982 2-(4-Phenoxyphenoxy)ethanol CAS No. 63066-74-0

2-(4-Phenoxyphenoxy)ethanol

Cat. No.: B1598982
CAS No.: 63066-74-0
M. Wt: 230.26 g/mol
InChI Key: GFDTXHCIHYNABU-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)ethanol is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDTXHCIHYNABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405467
Record name 2-(4-phenoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63066-74-0
Record name 2-(4-phenoxyphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of the 2-(4-Phenoxyphenoxy)ethyl Moiety via Pyriproxyfen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(4-Phenoxyphenoxy)ethyl Core

The 2-(4-phenoxyphenoxy)ethyl chemical scaffold is a significant structural motif in modern agrochemistry. While 2-(4-phenoxyphenoxy)ethanol itself is primarily a synthetic intermediate, its core structure is expertly functionalized to create potent and widely utilized active ingredients. This technical guide focuses on the comprehensive physicochemical, analytical, and safety profile of Pyriproxyfen , a prominent insecticide that features this core moiety.

Pyriproxyfen, chemically known as 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine, is a juvenile hormone mimic, a class of insect growth regulators that disrupt the developmental processes of various insect pests.[1] A thorough understanding of its properties is paramount for researchers, formulation scientists, and drug development professionals involved in the creation, analysis, and safe handling of related compounds. This document provides an in-depth examination of Pyriproxyfen as the primary exemplar of the 2-(4-phenoxyphenoxy)ethyl scaffold, offering field-proven insights and validated experimental protocols.

Section 1: Core Physicochemical and Chemical Identity

The fundamental properties of a compound dictate its behavior in both biological and chemical systems. For Pyriproxyfen, these characteristics are crucial for everything from formulation development to understanding its environmental fate. The technical grade active ingredient is typically a white to pale yellow solid or a colorless to yellow clear liquid.[2]

Table 1.1: Physicochemical Properties of Pyriproxyfen
PropertyValueSource(s)
IUPAC Name 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether[3]
CAS Name 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine[3]
CAS Number 95737-68-1[2][3]
Molecular Formula C₂₀H₁₉NO₃[1][2]
Molecular Weight 321.37 g/mol [2]
Physical State White granular solid / Crystalline solid[1][3]
Melting Point 45 - 50 °C[2][4]
Boiling Point 230-250 °C (at 0.2 Torr)[No Source Found]
Density 1.24 g/cm³ (at 25 °C)[No Source Found]
Vapor Pressure <1.3 x 10⁻⁵ Pa (<1.0 x 10⁻⁷ mm Hg) at 22.8 °C[4]
Water Solubility 0.367 ± 0.004 mg/L at 25 °C[4]
Solubility in Organic Solvents (at 20-25 °C) Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~30 mg/mLHexane: 76.7 g/LMethanol: 60.1 g/L[No Source Found]
LogP (Octanol-Water Partition Coefficient) 5.37[4]
UV/Vis. Maximum Absorption (λmax) 271 nm[1]

Section 2: Synthesis, Structure, and Mechanism of Action

Understanding the synthesis of Pyriproxyfen provides direct context to the role of the 2-(4-phenoxyphenoxy)ethyl core's immediate precursors. The manufacturing process is a two-step reaction that begins with 4-phenoxyphenol.[3]

First, 4-phenoxyphenol is reacted with propylene oxide in the presence of a basic catalyst to yield the key intermediate, 1-(4-phenoxyphenoxy)-2-propanol.[3] This intermediate is structurally analogous to the user's topic of interest, this compound. In the second step, this alcohol intermediate is reacted with 2-chloropyridine under basic conditions to form the final Pyriproxyfen molecule.[3][5]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product R1 4-Phenoxyphenol I1 1-(4-Phenoxyphenoxy)-2-propanol R1->I1 R2 Propylene Oxide R2->I1:n + Base Catalyst R3 2-Chloropyridine P1 Pyriproxyfen R3->P1:n + Base Catalyst I1->P1

Figure 1: Simplified Synthesis Pathway of Pyriproxyfen.

Pyriproxyfen's mode of action is as a juvenile hormone mimic. It binds to insect hormone receptors, disrupting normal development, metamorphosis, and reproduction, thereby preventing larvae from maturing into reproductive adults.[1][3]

Section 3: Analytical and Spectroscopic Characterization

The definitive identification and quantification of Pyriproxyfen rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for quality control, residue analysis, and stability testing.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the standard method for determining the purity and concentration of Pyriproxyfen in technical materials and formulations.[2] A validated method is published by the Collaborative International Pesticides Analytical Council (CIPAC).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of Pyriproxyfen is used to confirm the presence of its key functional groups. Characteristic absorptions include those for aromatic C-H stretching, C=C and C=N ring vibrations from the phenyl and pyridine rings, and the prominent C-O ether linkages that form the backbone of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure, allowing for unambiguous identification.[8] The proton NMR would show characteristic signals for the aromatic protons on the three distinct ring systems, as well as the aliphatic protons of the ethoxy and methyl groups. The carbon NMR would similarly show distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which serves as a fingerprint for its identity.[2] Under electron ionization, the Pyriproxyfen molecular ion (M⁺) is formed, which then fragments into smaller, stable charged particles. Common fragmentation would involve cleavage of the ether linkages. The analysis of these fragments provides strong evidence for the proposed structure.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Pyriproxyfen Technical or Formulation Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve HPLC RP-HPLC Separation (UV Detection @ 254 nm) Dissolve->HPLC MS Mass Spectrometry (Confirmation) Dissolve->MS NMR NMR Spectroscopy (Structural Elucidation) Dissolve->NMR IR IR Spectroscopy (Functional Groups) Dissolve->IR Purity Purity & Content (%) HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity IR->Identity

Figure 2: General Workflow for the Analysis of Pyriproxyfen.

Section 4: Validated Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the accurate determination of key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeial and organic chemistry methods.[9]

Causality: The melting point range provides a robust indication of a crystalline solid's purity. Impurities depress and broaden the melting range. This method ensures slow, controlled heating for accurate observation.

Methodology:

  • Sample Preparation: Ensure the Pyriproxyfen sample is completely dry. Finely crush a small amount of the crystalline solid on a watch glass.

  • Capillary Loading: Jab the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Determination:

    • For an unknown sample, perform a rapid preliminary heating (10-15 °C/min) to find an approximate melting range.

    • For a purified sample, begin heating at a rate of approximately 10 °C/min until the temperature is ~15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts.

  • Reporting: Report the melting point as the range T₁ - T₂. For pure Pyriproxyfen, this should be a sharp range within 45-50 °C.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD and EPA guidelines for pesticide analysis.[11][12][13]

Causality: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound. By ensuring an excess of solid is present and allowing sufficient time for equilibrium to be reached, the true saturation point of the solvent can be accurately measured.

Methodology:

  • System Preparation: To a series of glass flasks, add a volume of purified water (or a relevant aqueous buffer, e.g., pH 7).

  • Sample Addition: Add an excess amount of solid Pyriproxyfen to each flask. The amount should be sufficient to ensure that undissolved solid remains visible at the end of the equilibration period.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature-controlled chamber for at least 24 hours to allow undissolved material to settle. Centrifuge or filter an aliquot of the supernatant to remove all solid particles.

  • Quantification: Analyze the concentration of Pyriproxyfen in the clear aqueous phase using a validated HPLC-UV method, comparing the response to a calibration curve prepared with known standards.

  • Validation: The solubility is confirmed if the concentrations measured from at least the last two time points are consistent.

Protocol: Purity Determination by HPLC (Based on CIPAC Method 715)

This protocol is a summary of the official CIPAC method for Pyriproxyfen analysis.[6]

Causality: This reversed-phase HPLC method separates Pyriproxyfen from its manufacturing impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The use of an internal standard corrects for variations in injection volume and system response, ensuring high accuracy and precision.

Methodology:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Acetonitrile/Water mixture.

    • Detection: UV at 254 nm.

    • Temperature: Constant temperature compartment.

  • Internal Standard Solution: Prepare a solution of a suitable internal standard (e.g., dicyclohexyl phthalate) in a solvent like 1-propanol.[6]

  • Calibration Standard Preparation: Accurately weigh a known amount of pure Pyriproxyfen reference standard. Dissolve it in a precise volume of the internal standard solution and dilute with acetonitrile to a known final volume.

  • Sample Preparation: Accurately weigh a sample of the Pyriproxyfen technical material or formulation. Treat it in the same manner as the calibration standard to prepare a sample solution.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the calibration and sample solutions into the chromatograph.

  • Calculation: Calculate the percentage of Pyriproxyfen in the sample by comparing the peak area ratio of Pyriproxyfen to the internal standard in the sample chromatogram with that of the calibration chromatogram.

Section 5: Stability, Safety, and Handling

Stability Profile
  • Hydrolytic Stability: Pyriproxyfen is stable to hydrolysis in dark, sterile aqueous buffers at pH levels of 4.0, 7.0, and 9.0 at temperatures up to 50 °C.[4]

  • Thermal and Storage Stability: The technical grade material shows no significant degradation when stored at ambient temperatures (19-35 °C) for one year. It is also stable when heated to 54 °C for 14 days.[4]

  • Photolysis: The compound is susceptible to slow photolytic degradation.[2]

Safety and Handling
  • Hazard Classification: Pyriproxyfen is classified as very toxic to aquatic life with long-lasting effects (GHS Aquatic Acute 1 and Aquatic Chronic 1).[14][15] Some formulations may also be classified as aspiration hazards or skin/eye irritants.[16][17][18]

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust or vapors. Handle in a well-ventilated area.[14]

  • Storage: Store in a cool, dry place away from direct sunlight. Keep containers tightly sealed. For analytical standards, storage at -20°C is recommended for long-term stability.[1]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Avoid release to the environment and collect any spillage.[14]

Conclusion

This guide has detailed the critical physicochemical properties and analytical methodologies for Pyriproxyfen, a key insecticide built upon the 2-(4-phenoxyphenoxy)ethyl structural framework. By leveraging the extensive data available for this commercially significant compound, we have provided a comprehensive technical resource for scientists and researchers. The provided data tables, structural diagrams, and validated experimental protocols serve as a self-validating system for the characterization, handling, and analysis of Pyriproxyfen and related molecules, ensuring both scientific integrity and practical applicability in a research and development setting.

References

  • ResearchGate. (n.d.). Experimental (a) ¹H and (b) ¹³C NMR spectrum of PYR in DMSO. Retrieved from [Link]

  • University of Hertfordshire. (2025). Pyriproxyfen (Ref: S 9318). AERU. Retrieved from [Link]

  • World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PYRIPROXYFEN 4-Phenoxyphenyl (Rs)-2-(2-Pyridyloxy)Propyl Ether. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). pyriproxyfen Chemical name IUPAC: CA: 4-phen. Retrieved from [Link]

  • World Health Organization. (n.d.). PYRIPROXYFEN. Extranet Systems. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Pyriproxyfen. Retrieved from [Link]

  • CIPAC. (2013). CIPAC/4886/m PYRIPROXYFEN. Retrieved from [Link]

  • Google Patents. (n.d.). CN1650709A - The preparation method of pyriproxyfen.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • SUMITOMO CHEMICAL AGRO EUROPE S.A.S. (2017). SAFETY DATA SHEET Pyriproxyfen 10 EC. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Method validation of pyriproxyfen and bifenthrin for simultaneous determination in pesticide formulation using simplified reverse phase high-performance liquid chromatography (RP-HPLC) method and estimation of measurement uncertainty. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2017). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PYRIPROXYFEN. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Titan Ag. (2021). Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2022). Melting point determination - capillary tube method. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Rapid residue analysis of pyriproxyfen, avermectins and diflubenzuron in mushrooms by ultra-performance liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Pyriproxyfen (200). Retrieved from [Link]

  • Agromec International. (n.d.). safety data sheet (sds) title: pyriproxyfen 100 ec. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

Sources

Spectroscopic Analysis of 2-(4-Phenoxyphenoxy)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Phenoxyphenoxy)ethanol is a molecule of significant interest in various fields, including as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a diaryl ether linkage and a primary alcohol, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound. While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this guide leverages predictive methodologies and data from analogous structures to provide a robust analytical framework. The focus is on the interpretation of spectral features and the causal relationships between these features and the molecular structure, upholding the principles of scientific integrity and expertise.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound. These predictions are based on established chemical shift correlation principles and computational algorithms.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-18~2.0-3.0 (variable)Singlet (broad)1H-OH
H-16~3.95Triplet2H-CH₂-OH
H-15~4.15Triplet2HAr-O-CH₂-
H-12, H-9~6.95Doublet4HAromatic
H-11, H-10, H-5, H-3~7.05Multiplet4HAromatic
H-1, H-2, H-4~7.30Multiplet5HAromatic
Interpretation of the ¹H NMR Spectrum
  • Hydroxyl Proton (H-18): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet that can exchange with D₂O.

  • Aliphatic Protons (H-15, H-16): The two methylene groups of the ethanol moiety will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the phenoxy oxygen (H-15) is expected to be deshielded and appear at a higher chemical shift compared to the methylene group bearing the hydroxyl group (H-16).

  • Aromatic Protons: The aromatic region of the spectrum will be complex due to the presence of two phenyl rings. The protons on the phenoxy-substituted ring (protons on the ring containing C8-C13) are expected to show a more complex splitting pattern due to the influence of the two oxygen substituents. The protons on the terminal phenyl ring (protons on the ring containing C1-C6) will exhibit a pattern typical of a monosubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Assignment
C-16~61.5-CH₂-OH
C-15~69.8Ar-O-CH₂-
C-12, C-9~118.9Aromatic CH
C-5, C-3~120.0Aromatic CH
C-11, C-10~123.2Aromatic CH
C-1, C-2, C-4~129.8Aromatic CH
C-8~149.5Aromatic C-O
C-13~152.0Aromatic C-O
C-6~157.0Aromatic C-O
Interpretation of the ¹³C NMR Spectrum
  • Aliphatic Carbons (C-15, C-16): The two aliphatic carbons will appear in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group (C-16) will be at a lower chemical shift than the carbon atom bonded to the phenoxy oxygen (C-15).

  • Aromatic Carbons: The twelve aromatic carbons will appear in the downfield region (110-160 ppm). The carbons directly attached to the oxygen atoms (C-6, C-8, C-13) will be the most deshielded and appear at the highest chemical shifts. The remaining aromatic carbons will have chemical shifts dependent on their position relative to the oxygen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder or the pure solvent is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3500-3200Strong, BroadO-HStretching
3100-3000MediumC-H (aromatic)Stretching
2950-2850MediumC-H (aliphatic)Stretching
1600-1450Medium to StrongC=CAromatic Ring Stretching
1240-1200StrongC-O (ether)Asymmetric Stretching
1050-1000StrongC-O (alcohol)Stretching
Interpretation of the IR Spectrum
  • O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is a clear indication of the presence of the hydroxyl group. The broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: The presence of the two aromatic rings will give rise to several sharp to medium intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The most characteristic bands for this molecule, apart from the O-H stretch, will be the strong C-O stretching vibrations. The aryl-alkyl ether C-O asymmetric stretch is expected around 1240-1200 cm⁻¹, while the primary alcohol C-O stretch will appear around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound. Electrospray ionization (ESI) could also be used, particularly for detecting the protonated molecule [M+H]⁺.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₁₄O₃) is 230.26 g/mol . In an EI mass spectrum, the molecular ion peak is expected at m/z = 230.

  • Key Fragmentation Patterns: The molecule is expected to undergo fragmentation at the ether linkages and the ethanol side chain.

m/z Proposed Fragment Structure
230[M]⁺[C₁₄H₁₄O₃]⁺
185[M - CH₂OH]⁺[C₁₂H₉O₂]⁺
137[M - OC₆H₅]⁺[C₈H₉O₂]⁺
93[C₆H₅O]⁺Phenoxy radical cation
77[C₆H₅]⁺Phenyl cation
Interpretation of the Mass Spectrum

The mass spectrum will provide crucial confirmation of the molecular weight. The fragmentation pattern will be indicative of the structure. The loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 185 is a likely fragmentation pathway. Cleavage of the ether bond can lead to the formation of a phenoxy radical cation at m/z 93 and a fragment at m/z 137. The presence of a peak at m/z 77 is characteristic of a phenyl group.

Conclusion

References

  • PubChem - National Center for Biotechnology Information. this compound. [Link][1]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, a heterocyclic compound built upon the versatile quinazolinone scaffold. For decades, the quinazolinone core has been recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide array of biological targets.[1] This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, have received FDA approval for cancer treatment, underscoring the clinical significance of this chemical class.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, biological applications, and handling of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Physicochemical and Spectroscopic Profile

PropertyValueSource
IUPAC Name 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one-
Molecular Formula C₉H₈BrN₃O[4]
Molecular Weight 254.08 g/mol [4]
Appearance Expected to be a solid[5]
Melting Point Data not available; related compounds melt in the range of 101-166 °C[2]
Solubility Expected to be soluble in organic solvents like DMSO and DMF[5]
Topological Polar Surface Area (TPSA) 71.77 Ų (computed for isomer)[4]
LogP 1.58 (computed for isomer)[4]
Hydrogen Bond Donors 2 (computed for isomer)[4]
Hydrogen Bond Acceptors 3 (computed for isomer)[4]
Spectroscopic Characterization

The structural elucidation of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one relies on standard spectroscopic techniques. While specific spectra for this exact molecule are not publicly available, the following data for a related 6-bromo-quinazolinone derivative provides a representative example of the expected spectral features.[2]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazolinone ring, a singlet for the methyl group, and a broad singlet for the amino protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 160 ppm), the aromatic carbons, and the methyl carbon.[2]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis and Purification

The synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one can be achieved through a multi-step process starting from appropriately substituted anthranilic acid derivatives. A general and efficient synthetic route is outlined below.

Synthesis_of_2-Amino-5-bromo-6-methylquinazolin-4(3H)-one cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A 2-Amino-5-methylbenzoic acid NBS N-Bromosuccinimide (NBS) in Acetonitrile A->NBS B 2-Amino-3-bromo-5-methylbenzoic acid NBS->B Urea Urea Heat B->Urea C 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one Urea->C

Figure 1: Proposed synthetic workflow for 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

Step 1: Synthesis of 2-Amino-3-bromo-5-methylbenzoic acid

  • Dissolve 2-amino-5-methylbenzoic acid in acetonitrile.

  • Add a solution of N-bromosuccinimide (NBS) in acetonitrile dropwise to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitate, wash with cold acetonitrile, and dry to obtain 2-amino-3-bromo-5-methylbenzoic acid.

Step 2: Synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one

  • Mix 2-amino-3-bromo-5-methylbenzoic acid with an excess of urea.

  • Heat the mixture at a high temperature (e.g., 160 °C) for several hours.[1]

  • Monitor the reaction by TLC.

  • After cooling, treat the reaction mixture with a suitable solvent (e.g., water) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly, and dry.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The quinazolinone scaffold is a cornerstone in the development of new therapeutic agents. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, with its specific substitution pattern, holds significant potential in several key areas of drug discovery.

Anticancer Activity

A primary focus of research on quinazolinone derivatives has been their potential as anticancer agents.[6] Many compounds from this class have demonstrated potent cytotoxic activity against various cancer cell lines.

Mechanism of Action: EGFR Inhibition

A well-established mechanism of action for the anticancer effects of many quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cell proliferation, differentiation, and survival, and its overactivity is implicated in the development and progression of numerous cancers.[5] By blocking the ATP-binding site of the EGFR tyrosine kinase, quinazolinone-based inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways that promote tumor growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activation EGF EGF (Ligand) EGF->EGFR Binding Quinazolinone 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one Quinazolinone->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Antibacterial Potential

Recent studies have highlighted the promise of 2-(amino)quinazolin-4(3H)-one derivatives as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Specific derivatives have shown strong antibacterial activity, suggesting that 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one could be a valuable starting point for the development of new antistaphylococcal agents.[1]

Other Therapeutic Areas

The versatility of the quinazolinone scaffold extends to other therapeutic areas. Derivatives have been investigated for a wide range of biological activities, including:

  • Antiviral: Some quinazolinones have shown activity against various viruses, including SARS-CoV-2.

  • Anti-inflammatory: The anti-inflammatory properties of certain quinazolinone derivatives have also been reported.[2]

  • Epigenetic Modulation: 6-methylquinazolin-4(3H)-one based compounds have been identified as binders of BRD9, an epigenetic reader protein implicated in cancer, opening up new avenues for therapeutic intervention.

Protocols for Biological Evaluation

To assess the therapeutic potential of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain like MRSA.

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus USA300) in a suitable broth medium to the mid-logarithmic phase.[1]

  • Compound Preparation: Prepare serial dilutions of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Safety and Handling

While a specific safety data sheet for 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is not available, GHS hazard information for the related compound 2-Amino-5-bromo-4-methylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Therefore, it is prudent to handle 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical advice if symptoms persist.

Conclusion and Future Directions

2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a promising heterocyclic compound that belongs to the medicinally significant class of quinazolinones. Its structural features suggest considerable potential for development as an anticancer, antibacterial, or other therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by extensive in vitro and in vivo biological evaluation to fully elucidate its pharmacological profile and mechanism of action. The versatility of the quinazolinone scaffold offers ample opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of novel drug candidates.

References

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  • Tübitak Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

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  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-5-bromo-3-(2-methoxyethyl)quinazolin-4-one. Retrieved from [Link]

  • MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • National Institutes of Health. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. Available at: [Link]

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The Phenoxyethoxy Moiety: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxyethoxy moiety, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and privileged structure in the annals of medicinal chemistry. Its journey, from early industrial applications to its central role in a diverse array of modern therapeutics, offers a compelling narrative of scientific discovery, synthetic innovation, and the intricate dance of structure-activity relationships. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery and history of phenoxyethoxy-based compounds. We will delve into the pioneering era of their synthesis, dissect the mechanistic underpinnings of their biological activity, and trace their evolution into critical therapeutic agents, including selective estrogen receptor modulators (SERMs), and alpha- and beta-adrenergic blockers. This guide integrates historical context with detailed experimental protocols, quantitative data, and visual representations of key concepts to provide a holistic understanding of this important pharmacophore.

Introduction: The Rise of a Privileged Structure

The story of phenoxyethoxy-based compounds begins not in the realm of medicine, but in the burgeoning chemical industry of the late 19th and early 20th centuries. The fundamental structure, characterized by a phenyl ring linked to an ethoxy group, offers a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility. These physicochemical properties are crucial for a molecule's ability to interact with biological targets.[1][2]

The earliest significant compound in this class is 2-phenoxyethanol, first synthesized in the late 19th century. Initially recognized for its properties as a solvent and preservative, its journey laid the groundwork for the exploration of more complex derivatives with profound biological activities.[3][4] The phenoxy moiety's ability to engage in π-π stacking and hydrogen bonding, coupled with the flexibility of the ethoxy linker, allows for optimal positioning within the binding pockets of various receptors and enzymes. This inherent "drug-likeness" is a key reason why the phenoxyethoxy scaffold is now considered a "privileged" structure in drug discovery, appearing in a wide range of approved pharmaceuticals.[3][5]

The Pioneering Era: From Industrial Chemicals to Herbicides

The Dawn of Phenoxyethanol: Early Synthesis and Applications

The first documented synthesis of 2-phenoxyethanol, initially known as ethylene glycol monophenyl ether, is credited to two independent research groups in the late 19th century. In 1894, Ernst Roithner at the University of Vienna described its synthesis through the reaction of ethylene oxide with phenol in a basic medium.[4] Just two years later, William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. at Owens College in Manchester reported a different method involving the reaction of sodium phenolate with 2-chloroethanol, a classic example of the Williamson ether synthesis.[4] This latter method, with subsequent refinements, remains a cornerstone for the industrial production of 2-phenoxyethanol today.[4][6]

Initially, the applications of 2-phenoxyethanol were primarily industrial, valued as a high-boiling solvent for dyes, inks, and resins.[3][4] However, its utility soon expanded as its antimicrobial properties were recognized. This led to its widespread adoption as a preservative in cosmetics, personal care products, and even some pharmaceutical formulations, a role it continues to fulfill to this day.[7][8][9]

A New Frontier: The Emergence of Phenoxy Herbicides

A pivotal moment in the history of phenoxy-based compounds came with the discovery of their potent effects on plant growth. In the 1940s, researchers in the United States and Britain independently discovered that certain phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), acted as powerful and selective herbicides.[10][11][12] These compounds mimic the action of natural plant growth hormones called auxins, causing uncontrolled growth and eventual death in broadleaf weeds while leaving grasses relatively unharmed.[13] The commercialization of these phenoxy herbicides in the mid-1940s revolutionized agriculture, significantly increasing crop yields.[13][14] While the journey from herbicides to human therapeutics may seem indirect, the extensive research into the synthesis and biological effects of these compounds undoubtedly spurred further investigation into the potential of the phenoxy scaffold in other biological systems.

The Evolution into Therapeutic Agents: A Tale of Serendipity and Rational Design

The mid-20th century marked a significant shift in the application of phenoxyethoxy-based compounds, as their therapeutic potential began to be realized. This evolution was driven by a combination of serendipitous discoveries and increasingly sophisticated rational drug design.

Taming the Sympathetic Nervous System: Alpha- and Beta-Adrenergic Blockers

The adrenergic receptors, alpha (α) and beta (β), are key components of the sympathetic nervous system, regulating a wide range of physiological processes, including heart rate, blood pressure, and smooth muscle contraction. The development of drugs that could block the action of adrenaline and noradrenaline at these receptors was a major breakthrough in cardiovascular medicine.

Phenoxybenzamine, a haloalkylamine derivative, emerged as a potent, non-selective, and irreversible alpha-adrenoceptor antagonist.[15][16][17] Its development was a significant step in the management of conditions characterized by excessive alpha-adrenergic stimulation, most notably pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines.[16][18] Phenoxybenzamine's irreversible blockade of both α1 and α2 receptors leads to profound and long-lasting vasodilation, effectively controlling the hypertensive crises associated with this condition.[15][17]

The mechanism of its irreversible action involves the formation of a reactive ethylenimmonium intermediate, which then forms a stable covalent bond with the receptor, primarily through a cysteine residue.[18] This covalent modification permanently inactivates the receptor, and the restoration of adrenergic function requires the synthesis of new receptors.[17]

Experimental Protocol: Biological Assay for Alpha-Adrenoceptor Antagonists

A standard method for evaluating the potency of alpha-adrenoceptor antagonists involves in vitro isolated tissue assays.[19]

Objective: To determine the antagonist affinity (pA2 value) of a test compound at α1-adrenoceptors in isolated rabbit aortic rings.

Materials:

  • Male New Zealand White rabbits

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (α1-agonist)

  • Test compound (e.g., phenoxybenzamine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a rabbit and dissect the thoracic aorta.

  • Cut the aorta into rings of 3-4 mm in width.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2 g.

  • Construct a cumulative concentration-response curve to phenylephrine (10⁻⁹ to 10⁻⁵ M).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with the test compound at a specific concentration for 30-60 minutes.

  • Construct a second cumulative concentration-response curve to phenylephrine in the presence of the antagonist.

  • Repeat steps 6-8 with increasing concentrations of the test compound.

  • Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.

The discovery of beta-blockers revolutionized the treatment of cardiovascular diseases such as angina, hypertension, and arrhythmias.[20][21] The aryloxypropanolamine scaffold, which features a phenoxy group linked to a propanolamine side chain, became the cornerstone for a vast number of clinically successful beta-blockers.[5][7][22]

The development of these compounds was a landmark achievement in rational drug design. Starting from the structure of the β-agonist isoprenaline, Sir James Black and his team at Imperial Chemical Industries (ICI) systematically modified the molecule to create antagonists.[21][23] This led to the discovery of pronethalol and subsequently propranolol, the first clinically useful beta-blocker.[21] The phenoxy moiety in these molecules is crucial for their binding to the β-adrenergic receptor.

The general synthesis of aryloxypropanolamines often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an appropriate amine.[3][6]

Diagram: General Synthetic Scheme for Aryloxypropanolamines

G Phenol Substituted Phenol Epoxide Epoxide Intermediate Phenol->Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., NaOH) Aryloxypropanolamine Aryloxypropanolamine (Beta-Blocker) Epoxide->Aryloxypropanolamine Nucleophilic Ring Opening Amine Amine (R-NH2) Amine->Aryloxypropanolamine

Caption: General synthetic route to aryloxypropanolamine-based beta-blockers.

Modulating the Estrogen Receptor: The Dawn of SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[24][25][26] This dual activity allows them to provide the benefits of estrogen in some tissues (e.g., bone) while blocking its potentially harmful effects in others (e.g., breast). The discovery of SERMs has had a profound impact on women's health, particularly in the treatment and prevention of breast cancer and osteoporosis.[25][27]

Raloxifene, a second-generation SERM, is a prime example of a drug where the phenoxyethoxy moiety plays a critical role in its pharmacological profile.[9] Initially investigated as a breast cancer therapy, it was later approved for the prevention and treatment of postmenopausal osteoporosis.[27] The [4-[2-(1-piperidinyl)ethoxy]phenoxy] group in raloxifene is essential for its interaction with the estrogen receptor and contributes to its tissue-selective activity.[9]

The synthesis of raloxifene is a multi-step process that has been the subject of considerable research to optimize yield and purity.[8][28][29]

Experimental Protocol: Synthesis and Purification of Raloxifene Hydrochloride

The following is a representative, multi-step synthesis of raloxifene hydrochloride.[22][29]

Step 1: Synthesis of 4-[2-(Piperidinyl)Ethoxy]benzoyl Chloride Hydrochloride

  • To a solution of 4-[2-(piperidinyl)ethoxy]benzoic acid hydrochloride in dichloromethane, add thionyl chloride under a nitrogen atmosphere.

  • Heat the mixture to reflux for several hours.

  • Remove the solvent and excess thionyl chloride under vacuum to yield the crude acid chloride.

Step 2: Friedel-Crafts Acylation

  • Dissolve 6-methoxy-2-(4-methoxyphenyl)benzothiophene in a suitable solvent such as dichloromethane.

  • Add the crude 4-[2-(piperidinyl)ethoxy]benzoyl chloride hydrochloride from Step 1.

  • Cool the mixture and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

  • Allow the reaction to proceed at room temperature.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

Step 3: Demethylation

  • The product from Step 2 is subjected to demethylation to remove the two methyl ether protecting groups. This is often achieved using a strong acid or a nucleophilic agent like ethanethiol in the presence of a Lewis acid.

Step 4: Purification of Raloxifene Hydrochloride

  • The crude raloxifene is converted to its hydrochloride salt.

  • Purification is typically achieved by recrystallization from a suitable solvent system, such as methanol with a controlled amount of water, to yield high-purity raloxifene hydrochloride.[28]

  • Purity is assessed by High-Performance Liquid Chromatography (HPLC).[22]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of phenoxyethoxy-based compounds is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new and improved therapeutic agents.[15][28][30]

Key Structural Features and Their Impact on Activity
Structural Feature Modification Impact on Biological Activity Examples
Phenoxy Ring Substitution Electron-withdrawing or electron-donating groups at various positionsModulates binding affinity and selectivity for the target receptor. Can influence metabolic stability.Chlorinated phenoxy groups in some herbicides and beta-blockers.
Ethoxy Linker Length and rigidity of the linkerAffects the distance and orientation of the phenoxy group relative to other pharmacophoric elements, influencing receptor binding.The two-carbon ethoxy linker is common in many drugs.
Terminal Group Amine, carboxylic acid, or other functional groupsDetermines the overall pharmacological class and mechanism of action.The propanolamine in beta-blockers; the piperidinyl group in raloxifene.

Diagram: Key Pharmacophoric Elements of Phenoxyethoxy-Based Drugs

G cluster_0 Phenoxy Ring cluster_1 Ethoxy Linker cluster_2 Terminal Functional Group A Aromatic System (π-π interactions) B Substituents (R) (Modulate selectivity & metabolism) C Flexible Chain (Optimal positioning) D Pharmacophore (Determines activity)

Caption: Core structural components influencing the biological activity of phenoxyethoxy compounds.

Conclusion and Future Perspectives

The journey of phenoxyethoxy-based compounds from industrial solvents to life-saving medicines is a testament to the power of chemical exploration and the principles of medicinal chemistry. The phenoxyethoxy moiety has proven to be a remarkably adaptable and effective scaffold for interacting with a diverse range of biological targets. Its continued prevalence in modern drug discovery underscores its "privileged" status.

Future research in this area is likely to focus on several key avenues:

  • Novel Therapeutic Targets: The inherent versatility of the phenoxyethoxy scaffold will undoubtedly be exploited in the design of ligands for new and challenging biological targets.

  • Enhanced Selectivity: A deeper understanding of the subtle structural features that govern receptor subtype selectivity will enable the development of drugs with improved efficacy and reduced side effects.

  • Innovative Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes to complex phenoxyethoxy-based molecules will be crucial for their continued development and accessibility.

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Methodological & Application

Protocol for the Controlled and Conventional Polymerization of 2-(4-phenoxyphenoxy)ethyl acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the polymerization of 2-(4-phenoxyphenoxy)ethyl acrylate (PPEA), a monomer with significant potential in advanced materials science due to its bulky aromatic side-chains, which can impart unique thermal and optical properties to the resulting polymer. We present two detailed protocols: a straightforward conventional free-radical polymerization (FRP) for producing high molecular weight polymers, and a more advanced Atom Transfer Radical Polymerization (ATRP), which offers precise control over molecular weight and low polydispersity. This guide is designed for researchers in polymer chemistry and materials science, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, characterization techniques for validation, and troubleshooting insights.

Introduction: The Significance of Poly(2-(4-phenoxyphenoxy)ethyl acrylate)

Acrylate polymers are a cornerstone of the polymer industry, valued for their versatility in applications ranging from coatings and adhesives to biomedical materials.[1] The specific properties of a polyacrylate are dictated by the ester side-chain. The monomer 2-(4-phenoxyphenoxy)ethyl acrylate (PPEA) features a large, rigid aromatic group. The incorporation of this moiety into a polymer backbone is expected to yield materials with a high refractive index, enhanced thermal stability, and low hygroscopicity, properties desirable for optical applications, high-performance coatings, and advanced composites.

The method of polymerization is critical as it dictates the final polymer architecture and, consequently, its macroscopic properties. While conventional free-radical polymerization is a robust and simple method, it offers little control over the polymer chain length or structure, typically resulting in a broad molecular weight distribution.[2] For applications demanding high precision, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) are superior.[3][4] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow polydispersity, and complex architectures (e.g., block copolymers), making it an invaluable tool for creating well-defined materials.[4][5]

This guide will first detail the conventional free-radical approach before presenting a refined ATRP protocol for the synthesis of well-defined poly(2-(4-phenoxyphenoxy)ethyl acrylate) (p(PPEA)).

Polymerization Strategies: A Comparative Overview

The choice of polymerization technique is the most critical decision in defining the final polymer's characteristics.

  • Conventional Free-Radical Polymerization (FRP): This method involves three main stages: initiation, propagation, and termination.[1] An initiator (e.g., AIBN) thermally decomposes to create free radicals, which then attack the vinyl bond of the acrylate monomer, initiating a rapidly growing polymer chain.[1] Termination occurs randomly when two growing chains combine or disproportionate, leading to a wide distribution of chain lengths (high polydispersity, Đ > 1.5).[1][6] This method is ideal for bulk synthesis where precise molecular control is not paramount.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a reversible-deactivation radical polymerization that provides excellent control over the process.[7] The mechanism involves a reversible halogen atom transfer between a dormant polymer chain (capped with a halogen) and a transition metal complex (typically copper-based) in a lower oxidation state.[4] This establishes a dynamic equilibrium between a very low concentration of active, propagating radicals and a high concentration of dormant species.[7] Since most chains are dormant at any given time, the probability of termination is significantly reduced, allowing for uniform chain growth and resulting in polymers with low polydispersity (Đ ≈ 1.1–1.3).[8]

Experimental Workflow Overview

The general experimental procedure for both polymerization methods follows a similar path from setup to final characterization.

G cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Polymerization cluster_char Characterization Monomer Monomer (PPEA) & Solvent Setup Assemble Reaction Under Inert Gas (N2/Ar) Monomer->Setup Initiator Initiator / Catalyst System Initiator->Setup Glassware Dry Glassware (Schlenk Flask) Glassware->Setup Deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw or N2 Sparge) Setup->Deoxygenate Polymerize Initiate & Polymerize (Heating/Stirring) Deoxygenate->Polymerize Monitor Monitor Conversion (e.g., NMR, GC) Polymerize->Monitor Purify Purify Polymer (Precipitation) Monitor->Purify Dry Dry Under Vacuum Purify->Dry GPC GPC/SEC (Mn, Mw, Đ) Dry->GPC NMR ¹H NMR (Structure, Conversion) Dry->NMR DSC DSC (Tg) Dry->DSC

Caption: General experimental workflow for the polymerization of PPEA.

Protocol 1: Conventional Free-Radical Polymerization (FRP) of PPEA

This protocol is designed for simplicity and scalability, yielding high molecular weight p(PPEA) with broad polydispersity.

4.1 Materials and Reagents

  • 2-(4-phenoxyphenoxy)ethyl acrylate (PPEA) monomer

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous Toluene or Anisole (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

4.2 Equipment

  • Schlenk flask or three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and heat plate

  • Schlenk line or inert gas manifold

  • Syringes and needles

4.3 Step-by-Step Procedure

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add the PPEA monomer (e.g., 5.0 g) and anhydrous toluene (e.g., 10 mL). Stir until the monomer is fully dissolved.

  • Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[9] Alternatively, sparge the solution with nitrogen gas for 30-45 minutes.

  • Initiator Addition: In a separate vial, dissolve AIBN in a small amount of toluene (e.g., target a monomer-to-initiator ratio of 200:1). Add the AIBN solution to the reaction flask via syringe while maintaining a positive nitrogen flow.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.

  • Termination & Purification: Stop the reaction by cooling the flask to room temperature and exposing the solution to air. Precipitate the polymer by slowly pouring the viscous solution into a large volume of rapidly stirring cold methanol (e.g., 200 mL).

  • Isolation: Collect the white, fibrous polymer precipitate by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C overnight to a constant weight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of PPEA

This protocol yields well-defined p(PPEA) with predictable molecular weight and a narrow molecular weight distribution (low Đ).

5.1 Materials and Reagents

  • 2-(4-phenoxyphenoxy)ethyl acrylate (PPEA) monomer (passed through a short column of basic alumina to remove inhibitor)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) Bromide (CuBr) (99.99%)

  • N,N,N',N'',N''-Penta­methyl­diethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (ligand)

  • Anhydrous Anisole or Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (high purity)

5.2 Equipment

  • Same as FRP protocol, with the addition of a glovebox for handling the air-sensitive CuBr catalyst.

5.3 Step-by-Step Procedure

  • Catalyst Preparation: Inside a glovebox, add CuBr (e.g., for a target DP of 100, [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1) to a flame-dried Schlenk flask containing a stir bar. Seal the flask and remove it from the glovebox.

  • Reagent Addition: Under a positive flow of nitrogen, add the PPEA monomer, EBiB initiator, and anhydrous anisole via syringe.

  • Deoxygenation: Perform at least three freeze-pump-thaw cycles. This step is absolutely critical for successful ATRP, as oxygen can oxidize the Cu(I) catalyst, inhibiting the polymerization.[5]

  • Ligand Addition & Initiation: After the final thaw cycle, while the flask is under positive nitrogen pressure, inject the PMDETA ligand via syringe. The solution should turn colored as the copper complex forms. Immerse the flask in a preheated oil bath (typically 60-90°C).

  • Monitoring the Reaction: Take small aliquots periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC/SEC.[3]

  • Termination & Purification: Once the desired conversion is reached (e.g., >90%), stop the reaction by cooling and exposing the mixture to air. The solution color should change (e.g., to green/blue) as the copper oxidizes. Dilute the mixture with a suitable solvent like THF.

  • Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Isolation and Drying: Precipitate the filtered solution into cold methanol, collect the polymer by filtration, and dry under vacuum as described in the FRP protocol.

Characterization and Data Validation

Validation of the polymerization is achieved through standard analytical techniques. The results will clearly demonstrate the level of control achieved by each method.

  • ¹H NMR Spectroscopy: Used to confirm the polymer structure by observing the disappearance of vinyl proton signals from the monomer (~5.8-6.4 ppm) and the appearance of the broad polymer backbone signals. It is also used to calculate monomer conversion.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[10]

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (T₉), which provides insight into the thermal properties and chain mobility of the polymer.

Table 1: Representative Polymerization Results
ParameterFRP Result (Expected)ATRP Result (Expected)Rationale & Significance
Target DP N/A100ATRP allows for precise targeting of the degree of polymerization (DP).
Mₙ ( g/mol ) via GPC Highly variable (>50,000)~28,000The Mₙ from ATRP should be close to the theoretical value (DP × MWₘₙₙₘₘₙᵣ + MWᵢₙᵢₜᵢₐₜₒᵣ).
Polydispersity (Đ) > 2.01.1 - 1.3A low Đ value (<1.5) is the hallmark of a controlled polymerization.[7]
Monomer Conversion > 90%> 90%Both methods can achieve high conversion, but ATRP kinetics are more linear.
Chain-end Fidelity LowHigh (>95%)ATRP preserves the terminal halogen, allowing for further chain extension or post-polymerization modification.[5]

ATRP Mechanism and Control

The success of ATRP hinges on maintaining the equilibrium between the active and dormant species, which is controlled by the copper catalyst complex.

ATRP_Mechanism Dormant P-X (Dormant Chain) + Cu(I)/L (Activator) Active P• (Active Radical) + X-Cu(II)/L (Deactivator) Dormant->Active k_act Active->Dormant k_deact Propagation Propagation Active->Propagation Termination Termination (Side Reaction) P• + P• → Dead Polymer Active->Termination Monomer Monomer Propagation->Active k_p

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

The key is that kₐₑₐ꜀ₜ is much faster than kₐ꜀ₜ, ensuring the concentration of active radicals (P•) is extremely low, thus minimizing termination events.[4]

References

  • Control of Free-Radical Reactivity in Photopolymerization of Acryl
  • Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology.
  • Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar.
  • What Is The Acrylate Polymeriz
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • 2-(4-Benzoyl-3-hydroxyphenoxy)
  • Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth. ACS Publications. [Link]

  • RAFT Polymerisation using 2-(N-acryloyloxy)ethyl Pyrrolidone in Aqueous Media. White Rose eTheses Online.
  • Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. National Institutes of Health (NIH). [Link]

  • Photoinitiated
  • Electrochemically-Initiated RAFT Synthesis of Low Dispersity Multiblock Copolymers by Seeded Emulsion Polymerization. National Institutes of Health (NIH). [Link]

  • Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. ACS Publications. [Link]

  • Poly(ethyl acryl
  • Ethanolic RAFT Dispersion Polymerization of 2-(Naphthalen-2-yloxy)ethyl Methacrylate and 2-Phenoxyethyl Methacrylate with Poly[2-(dimethylamino)ethyl methacrylate] Macro-Chain Transfer Agents. Curtin University.
  • Preparation and characterization of poly(ethyl acrylate)/bentonite nanocomposites by in situ emulsion polymerization. ResearchGate. [Link]

  • ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]

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Application Note: A Validated HPLC Method for the Determination of Purity and Related Substances of 2-(4-Phenoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-(4-Phenoxyphenoxy)ethanol, a key intermediate in various chemical syntheses. The developed method is adept at separating this compound from its potential process-related impurities and degradation products, ensuring accurate quantification and quality control. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, making it suitable for routine use in research and drug development settings.[1][2][3]

Introduction

This compound is an organic compound characterized by a diaryl ether structure, which is a common motif in pharmaceuticals and agrochemicals.[4] The purity of such intermediates is of paramount importance as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for the quality control of this compound, enabling the identification and quantification of any related substances.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds.[5] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to non-polar compounds like this compound and its potential impurities. This application note provides a detailed protocol for a stability-indicating HPLC method, offering a comprehensive guide for researchers and scientists in the pharmaceutical industry.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware: Class A.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: High-purity water (e.g., Milli-Q or equivalent).

  • Chemicals: this compound reference standard, ammonium acetate.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation of the main component from its impurities. A C18 column was chosen due to its hydrophobicity, which provides good retention and separation for aromatic compounds like this compound. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The detection wavelength of 275 nm was selected based on the UV absorbance maxima of the phenoxy-phenyl moiety, which provides good sensitivity for the parent compound and related aromatic impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Workflow for Purity Analysis

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting Standard_Prep Reference Standard Preparation Injection Inject Standard & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Conditions from Table) Data_Acquisition Chromatographic Data Acquisition HPLC_System->Data_Acquisition Run Method Integration Peak Integration & Identification Data_Acquisition->Integration Calculation Purity & Impurity Calculation Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound.

Protocols

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate in Water): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of high-purity water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent (Acetonitrile:Water, 50:50 v/v): Mix equal volumes of HPLC grade acetonitrile and high-purity water.

Preparation of Standard Solution
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution
  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 100 µg/mL with the diluent.

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.The peak for this compound should be pure and well-resolved from any other peaks (Resolution > 2.0).
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Accuracy (Recovery) To assess the closeness of the test results obtained by the method to the true value.The mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Precision Repeatability (Intra-assay): The precision under the same operating conditions over a short interval of time.Intermediate Precision (Inter-assay): The precision within the same laboratory but on different days, with different analysts, or different equipment.Repeatability: RSD ≤ 2.0% for six replicate injections of the standard solution.Intermediate Precision: Overall RSD ≤ 2.0%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) are varied.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the determination of purity and related substances of this compound. The method is specific, linear, accurate, and precise, meeting the validation criteria set forth by the ICH. This well-defined protocol can be readily implemented in quality control laboratories for the routine analysis of this compound, ensuring the quality and consistency of this important chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • HPLC method development and validation: an overview. SciSpace. [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. Pharma Beginners. [Link]

  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. National Center for Biotechnology Information. [Link]

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Application Note: Quantitative Analysis of 2-Phenoxyethanol in Complex Matrices via Silylation and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the determination of 2-phenoxyethanol in diverse and complex matrices, such as cosmetics and biological fluids. Due to its widespread use as a preservative, accurate quantification is critical for quality control, safety assessment, and pharmacokinetic studies.[1][2] The inherent polarity of 2-phenoxyethanol can present chromatographic challenges. To overcome this, the described protocol employs a chemical derivatization step—specifically, silylation—to enhance analyte volatility and improve chromatographic performance. The resulting trimethylsilyl (TMS) derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS), providing excellent selectivity and sensitivity. Detailed protocols for sample preparation, derivatization, and GC-MS analysis are provided, along with insights into the mass spectral fragmentation of the derivatized analyte.

Introduction: The Rationale for Derivatization in Phenoxyethanol Analysis

2-Phenoxyethanol (PhE) is a globally utilized preservative in cosmetics, pharmaceuticals, and industrial fluids, prized for its broad-spectrum antimicrobial activity.[3] Its presence and concentration in final products and biological systems must be carefully monitored to comply with regulatory limits—for instance, the European Union restricts its concentration in cosmetic products to a maximum of 1%—and to understand its metabolic fate.[1]

While direct analysis of PhE is possible, its hydroxyl group imparts polarity, which can lead to poor peak shape (tailing) and reduced sensitivity in gas chromatography. Chemical derivatization is a powerful strategy to mitigate these issues.[4] The process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. Silylation, the reaction of an active hydrogen with a silylating agent to form a trimethylsilyl (TMS) ether, is the chosen approach in this method.[5] This conversion to the 2-phenoxyethanol-trimethylsilyl (PE-TMS) derivative not only improves chromatographic behavior but also enhances method sensitivity, extending the period of detectability for trace-level analysis.[6][7]

Principle of the Method: A Validated Workflow

The analytical workflow is a multi-step process designed to ensure accuracy and reproducibility from sample extraction to final quantification. Each stage is critical for the integrity of the results.

G cluster_prep Sample Preparation cluster_react Chemical Derivatization cluster_analysis Instrumental Analysis cluster_report Reporting Sample Sample Collection (Cosmetic, Urine, Blood) Extraction Matrix-Specific Extraction Sample->Extraction Isolate Analyte Derivatization Silylation Reaction (Formation of PE-TMS) Extraction->Derivatization Increase Volatility GCMS GC-MS Analysis Derivatization->GCMS Inject Sample Data Data Acquisition (Chromatograms & Spectra) GCMS->Data Quant Quantification & Interpretation Data->Quant Report Final Report Quant->Report

Caption: Overall workflow for the GC-MS analysis of phenoxyethanol.

Detailed Protocols

PART 3.1: Sample Preparation Methodologies

The choice of extraction protocol is dictated by the sample matrix. The objective is to efficiently isolate 2-phenoxyethanol while minimizing co-extraction of interfering substances.

Protocol 3.1.1: Cosmetic Creams and Lotions (Solvent Extraction) This protocol is adapted for emulsion-based products.[8]

  • Weighing: Accurately weigh approximately 0.1 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Dissolution: Add 10 mL of methanol to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete dissolution and extraction of PhE into the solvent.

  • Clarification: Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial. The extract is now ready for the derivatization step.

Protocol 3.1.2: Biological Fluids - Urine/Blood (LLE & Hydrolysis) This method is designed for human biomonitoring and accounts for potential metabolite conjugates.[2][5]

  • Sample Aliquot: Pipette 1.0 mL of urine or blood plasma into a glass tube.

  • Enzymatic Hydrolysis (for Urine): For urine samples, add β-glucuronidase to hydrolyze any conjugated metabolites, following the enzyme manufacturer's instructions for buffer and incubation conditions.[3] For blood, this step is typically omitted and replaced with protein precipitation using a solvent like acetonitrile.

  • Extraction: Perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer.

  • Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in a suitable solvent (e.g., 100 µL of n-hexane) before proceeding to derivatization.

PART 3.2: Silylation Derivatization Protocol

This step converts the extracted 2-phenoxyethanol into its more volatile TMS ether derivative, which is essential for high-quality GC-MS analysis.[6]

  • Reagent Preparation: Prepare the silylating reagent. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: To the prepared sample extract (either the filtered cosmetic extract or the reconstituted biological extract), add 50-100 µL of the silylating reagent.

  • Incubation: Securely cap the vial and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for immediate injection into the GC-MS system.

GC-MS Instrumental Method and Parameters

The following parameters have been shown to provide excellent separation and detection of the PE-TMS derivative. Instrument conditions should be optimized as needed for the specific system in use.

ParameterRecommended SettingRationale & Comments
Gas Chromatograph
GC SystemAgilent 6890 or equivalentA standard, reliable GC system is sufficient for this analysis.
ColumnDB-624 or similar mid-polarity phase (e.g., 6% cyanopropylphenyl-polysiloxane) Dimensions: 30 m x 0.25 mm ID, 1.4 µm film thickness[9]A mid-polarity column provides good selectivity for the phenoxyethanol derivative and separates it from potential matrix interferences.
InletSplitless mode, 250°CSplitless injection ensures maximum transfer of the analyte onto the column, which is critical for trace analysis.
Carrier GasHelium, constant flow at 1.0-1.3 mL/min[10]Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer.
Oven ProgramInitial 50°C, hold 2 min; ramp at 15°C/min to 240°C, hold 5 min.This temperature program allows for the separation of the PE-TMS derivative from solvent and other components. The expected retention time for PE-TMS is ~23 minutes.[7]
Mass Spectrometer
MS SystemAgilent 5973 or equivalent single quadrupole or tandem quadrupole (MS/MS)A single quadrupole is adequate for quantification, while an MS/MS system can provide higher specificity if matrix interferences are significant.[5]
Ionization ModeElectron Ionization (EI) at 70 eV[11]Standard EI provides reproducible fragmentation patterns for library matching and structural confirmation.
TemperaturesIon Source: 230°C; Quadrupole: 150°C[10]Standard operating temperatures to ensure proper ionization and ion transmission without thermal degradation.
Acquisition ModeScan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan mode is used for initial identification. SIM mode is used for quantification to maximize sensitivity by monitoring only the characteristic ions of the target analyte.

Data Interpretation: Fragmentation and Identification

The key to confident identification lies in understanding the mass spectrum. The derivatization step fundamentally alters the fragmentation pattern of 2-phenoxyethanol.

Silylation Reaction and Fragmentation Pathway

The silylation reaction replaces the active proton on the hydroxyl group with a non-polar trimethylsilyl group. Upon electron ionization in the mass spectrometer, the resulting PE-TMS molecule undergoes characteristic fragmentation.

Caption: Silylation of 2-phenoxyethanol and its subsequent EI fragmentation.

The primary fragmentation involves two key pathways:

  • Loss of a Methyl Group: A common fragmentation for TMS derivatives is the loss of a methyl radical (-CH₃, 15 Da) from the silyl group, resulting in a stable ion at m/z 195 ([M-15]⁺). This is often a prominent ion in the spectrum.

  • Alpha-Cleavage: Cleavage of the bond alpha to the oxygen atom can lead to the formation of the characteristic trimethylsilyl ion [Si(CH₃)₃]⁺ at m/z 73 .[12] This ion is a strong indicator of a silylated compound. The molecular ion ([M]˙⁺) for PE-TMS is expected at m/z 210 .

Characteristic Ions for Analysis

For high-sensitivity SIM mode analysis, the following ions should be monitored.

Analyte FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Rationale
PE-TMS Derivative 195 210, 73The [M-15]⁺ ion is typically abundant and specific. The molecular ion and TMS ion confirm identity.
Underivatized PhE94138The phenoxy cation (m/z 94) is the base peak for underivatized PhE and is used for its quantification.[10]

Method Performance and Validation

A validated method provides trust in the generated data. The described GC-MS method with silylation demonstrates excellent performance characteristics suitable for routine quality control and research.

Validation ParameterTypical PerformanceReference
Linearity 0.5 - 50.0 µg/mL (R² > 0.999)[4][7]
Limit of Detection (LOD) 0.026 µg/mL[4][7]
Limit of Quantification (LOQ) 0.104 µg/mL[4][7]
Precision (RSD%) Typically < 15%[11]
Accuracy/Recovery 85-115% (matrix dependent)[2]

These performance metrics confirm that the method is highly sensitive, linear over a practical concentration range, and reproducible, making it fit for purpose.

Conclusion

The protocol detailed in this application note provides a complete and validated system for the analysis of 2-phenoxyethanol. The strategic use of silylation derivatization successfully overcomes the challenges associated with the direct GC analysis of this polar compound. By converting 2-phenoxyethanol to its PE-TMS derivative, the method achieves superior chromatographic performance, enhanced sensitivity, and robust quantification. This approach is highly suitable for drug development professionals monitoring formulation stability, researchers investigating metabolic pathways, and scientists performing quality control on cosmetic and pharmaceutical products.

References

  • GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. (2023). MDPI. [Link]

  • Phenoxyethanol in Cosmetics: Safety and Quality Analysis. NANOLAB. [Link]

  • A specific and sensitive GC–MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2024). Journal of Analytical Toxicology, Oxford Academic. [Link]

  • GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. (2023). National Institutes of Health (NIH). [Link]

  • A specific and sensitive GC-MS/MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. ResearchGate. [Link]

  • (PDF) GC-MS Silylation Derivative Method to Characterise Black BIC Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. ResearchGate. [Link]

  • Chromatography for Cosmetic Preservatives. Scribd. [Link]

  • GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Semantic Scholar. [Link]

  • figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Semantic Scholar. [Link]

  • Development of an SPME–GC–MS/MS procedure for the monitoring of 2-phenoxyethanol in anaesthetised fish. vscht.cz. [Link]

  • (PDF) Figures of merit evaluation of GC/MS method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction. ResearchGate. [Link]

  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. PubMed. [Link]

  • Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Publisso. [Link]

  • Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. National Institutes of Health (NIH). [Link]

  • Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... ResearchGate. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. National Institutes of Health (NIH). [Link]

  • Figure 3 from Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. [Link]

  • Product ion mass spectra of protonated (A) phenoxyethanol (m/z... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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Application Note & Protocol: A Detailed Guide to the Synthesis of Poly(2-(4-phenoxyphenoxy)ethyl acrylate) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aromatic Polyacrylates

Polyacrylates are a versatile class of polymers known for their wide range of properties, from super-absorbency to high optical clarity and durability.[1] By incorporating complex aromatic side-chains, we can design polymers with unique thermal, mechanical, and optical properties. Poly(2-(4-phenoxyphenoxy)ethyl acrylate) is one such polymer. Its bulky, hydrophobic phenoxy-phenoxy side group suggests potential applications in high-performance coatings, advanced drug delivery systems where aromatic interactions are key, and as a component in specialty adhesives and resins.

This guide provides a comprehensive experimental protocol for the synthesis of poly(2-(4-phenoxyphenoxy)ethyl acrylate). To achieve a well-defined polymer architecture—meaning controlled molecular weight and a narrow molecular weight distribution—we will employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization (CRP) that offers exceptional control over the final polymer structure by minimizing termination reactions through the use of a thiocarbonylthio chain transfer agent (CTA), commonly known as a RAFT agent.[2][3]

Synthesis Strategy: Rationale for RAFT Polymerization

For advanced applications, precise control over polymer architecture is paramount. Conventional free-radical polymerization often yields polymers with broad molecular weight distributions (high polydispersity index, PDI) and poor structural control.[4] In contrast, RAFT polymerization allows for the synthesis of polymers with a pre-determined molecular weight and a low PDI (typically < 1.3).[3]

The core of the RAFT process involves a rapid equilibrium between active (propagating) radical chains and dormant polymer chains that are capped with the RAFT agent. This equilibrium ensures that all polymer chains have a roughly equal opportunity to grow, leading to a uniform chain length. The key components for a successful RAFT polymerization are the monomer, a radical initiator, and a carefully selected RAFT agent.[5] The choice of RAFT agent is critical and depends on the reactivity of the monomer being polymerized.[3] For acrylate monomers, trithiocarbonates and dithiobenzoates are highly effective.[6]

This protocol is divided into two main stages:

  • Synthesis of the Monomer: 2-(4-phenoxyphenoxy)ethyl acrylate.

  • Polymerization: Synthesis of the target polymer via RAFT.

Overall Experimental Workflow

The following diagram outlines the complete process from starting materials to the fully characterized polymer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Characterization start 4-Phenoxyphenol + 2-Chloroethanol esterification Williamson Ether Synthesis to 2-(4-phenoxyphenoxy)ethanol start->esterification acrylation Acrylation with Acryloyl Chloride esterification->acrylation monomer_purification Purification (Column Chromatography) acrylation->monomer_purification final_monomer Monomer: 2-(4-phenoxyphenoxy)ethyl acrylate monomer_purification->final_monomer polymerization RAFT Polymerization final_monomer->polymerization polymer_purification Purification (Precipitation) polymerization->polymer_purification final_polymer Final Polymer polymer_purification->final_polymer characterization Characterization (FTIR, NMR, GPC) final_polymer->characterization

Caption: Overall workflow for synthesis and characterization.

Detailed Experimental Protocols

Part A: Synthesis of Monomer - 2-(4-phenoxyphenoxy)ethyl acrylate

Rationale: The target monomer is a specialty chemical and is not widely available commercially. Therefore, a two-step synthesis is employed. First, an ether linkage is formed via a Williamson ether synthesis, followed by an esterification (acrylation) to introduce the polymerizable vinyl group.

Materials & Equipment:

  • Reagents: 4-phenoxyphenol, 2-chloroethanol, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), acryloyl chloride, triethylamine (TEA), dichloromethane (DCM), ethyl acetate (EtOAc), hexane, magnesium sulfate (MgSO₄), deionized water.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • In a 250 mL round-bottom flask, dissolve 4-phenoxyphenol (10.0 g, 53.7 mmol) and sodium hydroxide (2.36 g, 59.1 mmol) in 100 mL of ethanol.

    • Add 2-chloroethanol (4.76 mL, 70.0 mmol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the ethanol using a rotary evaporator.

    • Redissolve the residue in 150 mL of ethyl acetate and wash with 1N NaOH solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate alcohol.

  • Synthesis of 2-(4-phenoxyphenoxy)ethyl acrylate:

    • Dissolve the intermediate alcohol (10.0 g, 43.4 mmol) and triethylamine (7.26 mL, 52.1 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a flask placed in an ice bath (0°C).

    • Add acryloyl chloride (4.24 mL, 52.1 mmol) dropwise to the stirred solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 6 hours.

    • Wash the reaction mixture with deionized water (2 x 75 mL) and brine (1 x 75 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure monomer as a clear oil or white solid.

Part B: Synthesis of Poly(2-(4-phenoxyphenoxy)ethyl acrylate) via RAFT

Rationale: This protocol targets a polymer with a number-average molecular weight (Mn) of ~20,000 g/mol . The molecular weight is controlled by the molar ratio of monomer to RAFT agent. We use AIBN as a thermal initiator and S,S-dibenzyl trithiocarbonate as a suitable RAFT agent for acrylate polymerization. The entire reaction is performed under an inert atmosphere as oxygen is a radical scavenger and will inhibit the polymerization.[4]

Materials & Equipment:

  • Reagents: 2-(4-phenoxyphenoxy)ethyl acrylate (monomer), S,S-dibenzyl trithiocarbonate (RAFT agent), Azobisisobutyronitrile (AIBN, initiator), Anhydrous 1,4-dioxane (solvent), Methanol (non-solvent for precipitation), Dichloromethane (for dissolution).

  • Equipment: Schlenk flask, rubber septa, nitrogen or argon gas line with bubbler, cannulas, magnetic stirrer/hotplate, oil bath, syringes.

Step-by-Step Protocol:

  • Reagent Calculation: For a target Mn of 20,000 g/mol and a monomer MW of 284.31 g/mol , the target degree of polymerization (DP) is ~70. The ratio [Monomer]:[RAFT Agent]:[Initiator] will be set to[7]:[4]:[0.2].

    • Monomer: 2.00 g (7.03 mmol)

    • RAFT Agent (S,S-dibenzyl trithiocarbonate, MW=290.47 g/mol ): 29.2 mg (0.10 mmol)

    • Initiator (AIBN, MW=164.21 g/mol ): 3.3 mg (0.02 mmol)

    • Solvent (1,4-dioxane): 4.0 mL (to create a 50% w/v solution)

  • Reaction Setup:

    • Add the monomer, RAFT agent, and AIBN to a 25 mL Schlenk flask containing a magnetic stir bar.

    • Add the 1,4-dioxane to dissolve the solids.

    • Seal the flask with a rubber septum.

  • Degassing:

    • Submerge the flask in a beaker of liquid nitrogen to freeze the solution.

    • Once frozen, apply a vacuum to the flask for 10 minutes.

    • Switch from vacuum to a nitrogen/argon atmosphere and allow the solution to thaw.

    • Repeat this freeze-pump-thaw cycle three times to thoroughly remove dissolved oxygen.

  • Polymerization:

    • After the final thaw, place the Schlenk flask in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed with stirring for 8-12 hours. The solution will become noticeably more viscous.

  • Termination and Purification:

    • To quench the reaction, remove the flask from the oil bath and expose the solution to air by removing the septum. Rapid cooling in an ice bath can also be used.

    • Dissolve the viscous polymer solution in a minimal amount of DCM (~5 mL).

    • Slowly add the polymer solution dropwise into a beaker containing ~200 mL of cold, rapidly stirring methanol.

    • The polymer will precipitate as a solid or sticky mass.[8]

    • Allow the precipitate to settle, then decant the methanol.

    • Redissolve the polymer in DCM and re-precipitate into cold methanol two more times to remove unreacted monomer and initiator fragments.

    • Collect the purified polymer and dry it under vacuum at 40°C overnight.

Characterization of the Final Polymer

Proper characterization is essential to confirm the successful synthesis and to determine the key properties of the polymer.

FTIR Spectroscopy
  • Purpose: To confirm the polymerization of the acrylate monomer.

  • Method: Acquire an FTIR spectrum of both the monomer and the final polymer.

  • Expected Result: The spectrum of the polymer should show the disappearance or significant reduction of the vinyl C=C stretching peak around 1637 cm⁻¹, which is prominent in the monomer.[9] The strong ester carbonyl (C=O) peak around 1730 cm⁻¹ and the C-O-C ether and ester stretches between 1100-1300 cm⁻¹ will be retained.[10]

¹H NMR Spectroscopy
  • Purpose: To confirm the polymer structure and estimate monomer conversion.

  • Method: Dissolve a small sample of the dried polymer in CDCl₃ or DMSO-d₆.

  • Expected Result: The sharp vinyl proton signals of the monomer (typically between 5.8 and 6.5 ppm) will be absent in the polymer spectrum. New, broad signals corresponding to the polymer backbone protons will appear (typically between 1.5 and 2.5 ppm). The aromatic protons from the phenoxy-phenoxy group (6.8-7.5 ppm) and the ethyl spacer protons (~4.3 ppm) will remain but will be broader than in the monomer spectrum.

Gel Permeation Chromatography (GPC)
  • Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Method: Analyze a dilute solution of the polymer in a suitable solvent (e.g., THF) using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Expected Result: For a successful RAFT polymerization, the GPC trace should show a single, symmetrical, and narrow peak. The PDI value should be low, ideally below 1.3.

Quantitative Data Summary

The following table presents the target and expected results for the polymerization described in this protocol.

ParameterTarget ValueExpected OutcomeAnalytical Method
Target Mn ( g/mol ) 20,00018,000 - 22,000GPC
Polydispersity Index (PDI) < 1.3< 1.3GPC
Monomer Conversion > 90%> 90%¹H NMR
Yield -> 85% (after purification)Gravimetric

Safety Precautions

  • Acrylate monomers and acryloyl chloride are irritants and sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care in a fume hood.

  • AIBN is a thermal initiator that can decompose to release nitrogen gas. Store it refrigerated and do not heat it in a confined space.

  • The freeze-pump-thaw procedure involves both cryogenic liquids and vacuum. Ensure glassware is free of cracks and use a protective shield.

References

  • MIT Department of Chemistry. (n.d.). Experiment 1: Polymerization of acrylamide in water.
  • Glass, T. (2006). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. University of North Carolina Wilmington.
  • Wako Chemicals. (n.d.).
  • Wikipedia. (2023).
  • Intertek. (n.d.).
  • Polymer Source. (n.d.).
  • AZoM. (2019).
  • Ogunsona, E. O., & Muthuraj, R. (2020).
  • Spectroscopy Online. (2023).
  • PSS-Polymer. (2022). Controlled radical polymerization - Design the architecture of polymers.
  • ACS Publications. (2002).
  • University of Malaya. (n.d.). POLYMER CHEMISTRY I.

Sources

Application Notes: Leveraging 2-(4-Phenoxyphenoxy)ethanol for the Synthesis of High-Performance Specialty Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of performance in the specialty coatings industry demands polymers with superior adhesion, enhanced flexibility, and robust chemical resistance. For decades, phenoxy resins, which are high molecular weight polyhydroxyethers, have been a benchmark material for achieving these properties in demanding applications ranging from industrial protective finishes to aerospace adhesives.[1][2][3] These thermoplastic polymers derive their performance from a unique molecular architecture: a long-chain, linear backbone rich in ether linkages provides flexibility and toughness, while pendant hydroxyl groups promote exceptional wetting and bonding to a variety of substrates.[4][5]

This document introduces 2-(4-phenoxyphenoxy)ethanol (CAS: 63066-74-0), a specialty monomer and reactive modifier, as a strategic building block for formulating next-generation coatings.[6] Its chemical structure, featuring a rigid phenoxy-phenoxy core and a reactive terminal primary alcohol, provides a unique opportunity to impart "phenoxy-like" characteristics into traditional thermosetting systems. The ether linkages are precursors to chemical stability, while the hydroxyl group serves as a versatile handle for chemical integration.

These application notes provide the scientific rationale and detailed experimental protocols for incorporating this compound into epoxy and polyurethane coating systems. The methodologies are designed for researchers, scientists, and formulation chemists to explore the synthesis of specialty coatings with tailored performance attributes.

Section 1: Rationale and Chemical Principles

The Structure-Property Advantage of Phenoxy Moieties

Phenoxy resins are synthesized from the reaction of bisphenol A and epichlorohydrin, resulting in tough, ductile thermoplastic materials.[4][5] Their high cohesive strength and impact resistance stem from the long-chain polyether backbone.[4] Crucially, the repeating hydroxyl groups along the chain are key to their performance as additives, promoting adhesion to polar substrates and providing sites for crosslinking with other resins like isocyanates or melamines.[7] By introducing the this compound moiety into a coating formulation, we aim to mimic these structural benefits on a localized scale.

This compound: A Functional Building Block

The molecule this compound serves as a functionalized segment that mirrors the core structure of high-performance polymers.

  • Phenoxy-Phenoxy Core: This double-aromatic ether structure provides a balance of rigidity and rotational freedom, contributing to thermal stability and mechanical toughness.

  • Terminal Hydroxyl Group (-OH): As a primary alcohol, this group is a highly accessible and reactive site. It allows the molecule to be covalently bonded into a polymer matrix rather than acting as a simple non-reactive plasticizer. This ensures permanence and avoids migration-related coating failures.

Key Reaction Pathways for Integration

The terminal hydroxyl group on this compound enables its incorporation into various thermoset systems through well-established chemical reactions. This versatility allows formulators to use it as both a primary component and a performance-enhancing additive.

Reaction_Pathways cluster_start Reactive Monomer cluster_systems Thermoset Resin Systems cluster_outcomes Resulting Polymer Structures Monomer This compound (R-OH) Epoxy Epoxy Resin (Contains Epoxide Ring) Monomer->Epoxy Hydroxyl attacks Epoxide Ring Iso Isocyanate (R'-NCO) Monomer->Iso Urethane Formation R-O-CO-NH-R' Acid Diacid / Dihalide (For Polycondensation) Monomer->Acid Esterification / Williamson Ether Synthesis EpoxyMod Phenoxy-Modified Epoxy (Toughness, Adhesion) Epoxy->EpoxyMod PU Polyurethane Linkage (Chemical Resistance) Iso->PU Polyether Polyether/Polyester Backbone (High Performance) Acid->Polyether

Caption: Potential reaction pathways for integrating this compound.

Section 2: Experimental Protocols

These protocols provide a starting point for laboratory-scale synthesis. Researchers should perform all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Phenoxy-Modified High-Adhesion Epoxy Coating

Objective: To enhance the flexibility and adhesive properties of a standard two-component (2K) epoxy coating by pre-reacting this compound with the epoxy resin. This approach creates a "flexibilized" epoxy backbone.

Materials & Reagents:

Component Description Supplier Example
Part A-1 Liquid Bisphenol A diglycidyl ether (DGEBA) Epoxy Resin Huntsman, Hexion
Modifier This compound Sigma-Aldrich, TCI
Catalyst Benzyltrimethylammonium chloride (optional) Sigma-Aldrich
Solvent Methyl ethyl ketone (MEK) / Xylene blend (1:1) Standard Chemical Suppliers

| Part B | Polyamidoamine Curing Agent | Huntsman, Evonik |

Experimental Workflow:

Workflow_Epoxy cluster_prep Part A Preparation cluster_formulate Formulation & Application A1 Charge Reactor with: - Epoxy Resin (A-1) - Modifier - Solvent A2 Heat to 80-90°C with gentle stirring A1->A2 A3 Hold for 2-3 hours Monitor reaction via Epoxy Equivalent Weight (EEW) A2->A3 A4 Cool to room temp. Store as modified Part A A3->A4 B1 Calculate & Weigh Modified Part A and Part B (Amine Hardener) A4->B1 To Formulation B2 Mix thoroughly (Induction time: 15 min) B1->B2 B3 Apply to steel panels (e.g., 10-mil drawdown bar) B2->B3 B4 Cure at ambient temp for 7 days B3->B4 C1 Perform Mechanical & Chemical Resistance Tests B4->C1 To Characterization

Sources

Application Note & Protocols: The Strategic Use of 2-(4-Phenoxyphenoxy)ethanol as a Core Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether motif, specifically the phenoxyphenyl scaffold, is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. 2-(4-Phenoxyphenoxy)ethanol emerges as a particularly valuable building block due to its combination of this diaryl ether core and a reactive primary alcohol. This terminal hydroxyl group serves as a versatile synthetic handle for elaboration into more complex pharmaceutical intermediates. This document provides a detailed exploration of the synthesis and application of this compound, presenting robust, field-proven protocols for its conversion into key intermediates via halogenation, etherification, and esterification pathways. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: The Significance of the Phenoxyphenyl Scaffold

The this compound molecule, with its C14H14O3 formula, is more than a simple aromatic alcohol; it represents a strategic entry point into a class of compounds with significant therapeutic and biological potential.[1] The core structure consists of a diphenyl ether linked to an ethanol unit. This diaryl ether linkage provides a unique conformational flexibility and lipophilicity, which can be crucial for modulating a molecule's interaction with biological targets and improving its pharmacokinetic profile.

The primary alcohol of this compound is the key to its utility. This functional group is readily converted into other functionalities, allowing for its incorporation into larger, more complex molecules. It is an important raw material and intermediate used in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs.[2] Its derivatives have found applications in various areas, including as insect growth regulators that mimic juvenile hormones, such as in the case of Pyriproxyfen.[3][4][5][6] This highlights the scaffold's ability to form the basis of molecules with specific and potent biological activity.

This guide will detail the fundamental synthetic transformations that leverage the reactivity of the terminal alcohol, providing researchers with the foundational protocols needed to integrate this valuable building block into their synthetic programs.

Physicochemical Properties & Synthesis Overview

A thorough understanding of the starting material's properties is critical for successful synthetic planning.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
CAS Number63066-74-0PubChem[1]
Molecular FormulaC₁₄H₁₄O₃PubChem[1]
Molecular Weight230.26 g/mol PubChem[1]
AppearanceWhite to off-white solidN/A

The industrial synthesis of this compound is typically achieved through an efficient ethoxylation reaction. This process involves the reaction of 4-phenoxyphenol with ethylene oxide (oxacyclopropane) under basic catalysis.[7] This method is advantageous due to its simplicity, high yield, and suitability for large-scale production, ensuring a reliable supply of the building block for further derivatization.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product 4-Phenoxyphenol 4-Phenoxyphenol Ethoxylation Ethoxylation 4-Phenoxyphenol->Ethoxylation Ethylene Oxide Ethylene Oxide Ethylene Oxide->Ethoxylation Purification Purification Ethoxylation->Purification Crude Product This compound This compound Purification->this compound Recrystallization, Washing, Drying

Caption: Synthesis workflow for this compound.

Core Synthetic Transformations & Protocols

The primary alcohol of this compound is a gateway to three critical transformations for building pharmaceutical intermediates: conversion to alkyl halides, etherification, and esterification.

reaction_scheme cluster_halide Halogenation cluster_ether Etherification cluster_ester Esterification start This compound halide 2-(4-Phenoxyphenoxy)ethyl Halide (Cl, Br) start->halide SOCl₂ or PBr₃ ester Ester Derivatives start->ester R-COOH, Acid Catalyst or R-COCl, Base ether Diaryl/Alkyl Ether Derivatives halide->ether R-OH, Base (e.g., NaH)

Caption: Key synthetic pathways from this compound.

Protocol 1: Conversion of Alcohol to Alkyl Halide

Introduction and Causality: To utilize this compound in nucleophilic substitution reactions like the Williamson ether synthesis, the hydroxyl group must first be converted into a better leaving group. The hydroxyl ion (OH⁻) is a poor leaving group, but protonation can convert it to water (H₂O), a good leaving group.[8][9] However, using strong hydrohalic acids (HX) with primary alcohols can be slow and require harsh conditions.[10] Therefore, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are superior choices for primary alcohols. They react under milder conditions, proceed via an Sɴ2 mechanism which gives stereochemical control if applicable, and produce gaseous byproducts (in the case of SOCl₂), simplifying purification.[9][10][11]

Protocol 1A: Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Illustrative Example of Chlorination)

This protocol is adapted from a standard procedure for converting a primary alcohol to a chloride using thionyl chloride.[12]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous chloroform (CHCl₃) or Dichloromethane (DCM)

    • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle, ice bath.

  • Procedure:

    • Setup: In an efficient fume hood, equip a dry, round-bottomed flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).

    • Dissolution: Dissolve this compound (1.0 eq) in anhydrous chloroform (approx. 5-10 mL per gram of alcohol).

    • Cooling: Cool the stirring solution in an ice bath to 0-5 °C.

    • Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the cooled solution via an addition funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gas.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

    • Reflux: Gently heat the mixture to reflux (approx. 60°C for chloroform) for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice-cold water to quench any unreacted thionyl chloride.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid) and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-phenoxyphenoxy)ethyl chloride.

    • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Introduction and Causality: This protocol leverages the alkyl halide synthesized in Protocol 1 to form a new ether linkage. The synthesis of 2-[2-(4-phenoxyphenoxy)ethoxy]pyridine serves as a representative example.[13] The reaction proceeds by deprotonating a weakly acidic hydroxyl group (from 2-hydroxypyridine) with a strong base like sodium hydride (NaH) to generate a potent nucleophile (an alkoxide). This nucleophile then displaces the halide from 2-(4-phenoxyphenoxy)ethyl halide in a classic Sɴ2 reaction. Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation (Na⁺) while leaving the nucleophilic anion reactive.

G cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: Sɴ2 Reaction cluster_workup Step 3: Work-up & Purification NaH_DMF Suspend NaH in DMF Add_Nucleophile Add 2-Hydroxypyridine in DMF dropwise NaH_DMF->Add_Nucleophile Stir_H2 Stir until H₂ evolution ceases Add_Nucleophile->Stir_H2 Add_Electrophile Add 2-(4-Phenoxyphenoxy)ethyl Bromide in DMF dropwise Stir_H2->Add_Electrophile Alkoxide formed Stir_Overnight Stir at Room Temperature Overnight Add_Electrophile->Stir_Overnight Quench Pour into Water Stir_Overnight->Quench Reaction complete Extract Extract with Toluene Quench->Extract Dry_Concentrate Dry (MgSO₄) & Evaporate Extract->Dry_Concentrate Purify Silica Gel Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for Williamson Ether Synthesis.

  • Materials:

    • 2-(4-Phenoxyphenoxy)ethyl bromide (or chloride) (1.0 eq)

    • 2-Hydroxypyridine (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in oil) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Toluene, Water, Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Base Preparation: In a dry, nitrogen-flushed flask, suspend sodium hydride (1.1 eq) in anhydrous DMF.

    • Nucleophile Addition: While stirring, add a solution of 2-hydroxypyridine (1.1 eq) in DMF dropwise. Hydrogen gas will evolve. Continue stirring at room temperature until gas evolution ceases, indicating the formation of the sodium salt.

    • Electrophile Addition: To the resulting solution, add a solution of 2-(4-phenoxyphenoxy)ethyl bromide (1.0 eq) in DMF dropwise.

    • Reaction: Stir the mixture at room temperature overnight. Monitor by TLC.

    • Quenching: Pour the reaction mixture into a beaker of cold water.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with toluene.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation under reduced pressure.

    • Purification: Purify the resulting residue by silica gel column chromatography to obtain the final product, 2-[2-(4-phenoxyphenoxy)ethoxy]pyridine.[13]

Protocol 3: Esterification

Introduction and Causality: Esterification is a fundamental transformation for converting the alcohol into an ester, a common functional group in prodrugs and other pharmaceuticals. The Fischer esterification, reacting the alcohol with a carboxylic acid under an acid catalyst, is a classic equilibrium-driven process.[14] To drive the reaction to completion, water must be removed. A more efficient, non-equilibrium alternative is to react the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl byproduct and can also act as a nucleophilic catalyst.

Protocol 3A: Esterification using Acyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (or other desired acyl chloride) (1.1 eq)

    • Anhydrous Pyridine or Triethylamine (as solvent and base)

    • Anhydrous Dichloromethane (DCM) (optional co-solvent)

    • Dilute HCl, Saturated NaHCO₃, Brine

  • Procedure:

    • Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and triethylamine (1.5 eq).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise with vigorous stirring. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

    • Work-up: Quench the reaction by adding dilute HCl to neutralize the excess base.

    • Extraction: Transfer to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by column chromatography or recrystallization.

Summary and Outlook

This compound is a high-value, versatile building block for constructing complex pharmaceutical intermediates. The terminal primary alcohol provides a reliable reaction site for transformations into halides, ethers, and esters. The protocols detailed herein are robust, grounded in well-established chemical principles, and serve as a foundation for researchers aiming to incorporate the functionally important phenoxyphenyl scaffold into their drug discovery pipelines. The strategic application of these synthetic routes enables the efficient and controlled elaboration of this building block into novel molecular architectures with significant therapeutic potential.

References

  • CN102180776B - Preparation method for 2-(4-phenoxy phenoxy)ethanol.
  • This compound | C14H14O3 | CID 4676725. PubChem, National Institutes of Health. [Link]

  • Synthesis of 2-[2-(4-phenoxyphenoxy)ethoxy]pyridine. PrepChem.com. [Link]

  • Pharma - Mallak Specialties Pvt Ltd. Mallak Specialties. [Link]

  • 2D structural formula of pyriproxyfen (2-[1-methyl-2-(4-phenoxyphenoxy) ethoxy] pyridine). ResearchGate. [Link]

  • Pyriproxyfen | C20H19NO3 | CID 91753. PubChem, National Institutes of Health. [Link]

  • Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]

  • Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Conversions of Alcohols into Alkyl Halides. Organic Chemistry Tutor. [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. [Link]

  • Esterification – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Phenoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-phenoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimization strategies to enhance your reaction yields and product purity.

Introduction to the Synthesis of this compound

This compound is an important building block in the synthesis of various biologically active molecules. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, this typically involves the reaction of 4-phenoxyphenol with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base.

The general reaction scheme is as follows:

Williamson_Ether_Synthesis phenoxyphenol 4-Phenoxyphenol phenoxide 4-Phenoxyphenoxide anion phenoxyphenol->phenoxide + Base base Base electrophile 2-Haloethanol or Ethylene Oxide product This compound phenoxide->product + Electrophile salt Salt byproduct caption General scheme for the synthesis of this compound.

Caption: General reaction scheme for the synthesis of this compound.

While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and the influence of various reaction parameters. This guide will help you navigate these challenges.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield is a common problem in Williamson ether synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Step 1: Verify the Quality and Stoichiometry of Your Reagents

  • Purity of 4-Phenoxyphenol: Impurities in the starting phenol can interfere with the reaction. It is advisable to use high-purity 4-phenoxyphenol or purify it by recrystallization before use.

  • Activity of the Base: The choice and quality of the base are critical for the complete deprotonation of 4-phenoxyphenol.

    • Strong Bases (e.g., NaH, KH): These are highly effective but are also very sensitive to moisture. Ensure you are using fresh, properly stored hydride. A grayish appearance of sodium hydride can indicate deactivation.

    • Weaker Bases (e.g., K₂CO₃, NaOH, KOH): While safer to handle, they may require more forcing conditions (higher temperatures, longer reaction times) or the use of a phase-transfer catalyst to be effective.

  • Purity of the Electrophile: Ensure your 2-chloroethanol, 2-bromoethanol, or ethylene oxide is of high purity and free from water.

  • Stoichiometry: While a 1:1 molar ratio of the phenoxide to the electrophile is theoretically required, using a slight excess (1.1-1.2 equivalents) of the electrophile can often drive the reaction to completion. However, a large excess can lead to the formation of byproducts and complicate purification.

Step 2: Scrutinize Your Reaction Conditions

  • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, especially when using strong bases like sodium hydride. Water can quench the base and hydrolyze the electrophile. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Solvent Choice: The solvent plays a crucial role in the reaction rate and selectivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.

    • Ethers (e.g., THF, Dioxane): These are also good options, particularly with stronger bases.

    • Alcohols (e.g., Ethanol): Using an alcohol as a solvent can lead to a competing reaction where the solvent alcohol is deprotonated, forming an alkoxide that can react with the electrophile. This is generally not recommended unless the corresponding ether is the desired product.

  • Temperature Control: Temperature is a double-edged sword.

    • Higher temperatures can increase the reaction rate but also promote the competing E2 elimination side reaction, especially with more sterically hindered electrophiles (though less of a concern with primary electrophiles like 2-haloethanols).

    • A typical temperature range for this synthesis is 50-120°C. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress by TLC until the starting 4-phenoxyphenol spot is no longer visible. Typical reaction times can range from a few hours to over 24 hours depending on the specific conditions.

Step 3: Consider Advanced Techniques for Stubborn Reactions

  • Phase-Transfer Catalysis (PTC): If you are using a weaker, solid base like potassium carbonate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly improve the yield. The PTC helps to shuttle the phenoxide from the solid phase into the organic phase where the reaction occurs. This often allows for milder reaction conditions.

Troubleshooting_Workflow start Low Yield reagents Check Reagent Quality and Stoichiometry start->reagents conditions Review Reaction Conditions (Anhydrous, Solvent, Temp.) reagents->conditions Reagents OK workup Optimize Work-up and Purification reagents->workup Impure Reagents Found monitoring Monitor Reaction Progress (TLC) conditions->monitoring Conditions Seem Correct conditions->workup Suboptimal Conditions Identified ptc Consider Phase-Transfer Catalysis monitoring->ptc Reaction Stalled success Improved Yield monitoring->success Reaction Complete ptc->workup Yield Still Low ptc->success PTC Effective workup->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?

The most common side products in the synthesis of this compound are the result of C-alkylation and over-alkylation.

  • C-Alkylation: This occurs when the electrophile reacts with the aromatic ring of the phenoxide instead of the oxygen atom. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites.

    • Cause: The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more nucleophilic.

    • Solution: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents do not hydrogen bond with the phenoxide, leaving the oxygen atom as the more reactive nucleophilic site.

  • Over-alkylation (Formation of 1,2-bis(4-phenoxyphenoxy)ethane): This can occur if the newly formed alcohol product is deprotonated by the base and reacts with another molecule of the electrophile.

    • Cause: This is more likely if a large excess of the electrophile and base are used, or if the reaction is run for an extended period at high temperatures after the initial reaction is complete.

    • Solution: Use a controlled stoichiometry of the electrophile (around 1.1 equivalents). Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. A careful work-up procedure will also help to remove unreacted electrophile.

Q3: My reaction seems to stall and never goes to completion. What should I do?

If your reaction stalls, it is likely due to one of the following:

  • Inactive Base: As mentioned before, if you are using a hydride base, it may have been deactivated by moisture. Try using a fresh batch of base.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed. Gradually increase the temperature by 10-20°C and continue to monitor by TLC.

  • Poor Solubility: If your phenoxide salt precipitates out of solution, the reaction will be very slow. You may need to switch to a solvent in which the phenoxide is more soluble, such as DMF or DMSO.

  • Leaving Group: If you are using 2-chloroethanol, switching to 2-bromoethanol or 2-iodoethanol can increase the reaction rate, as bromide and iodide are better leaving groups than chloride. However, these reagents are more expensive.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

The "best" base depends on your experimental setup and safety considerations.

  • Sodium Hydride (NaH): Often gives the best yields due to the irreversible and complete deprotonation of the phenol. However, it is pyrophoric and requires strictly anhydrous conditions and an inert atmosphere.

  • Potassium Carbonate (K₂CO₃): A milder and safer option. It is often used in combination with a phase-transfer catalyst in a solvent like acetonitrile or DMF. The reaction may require higher temperatures and longer times.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Can be effective, especially under phase-transfer catalysis conditions. Using powdered KOH can be advantageous.

Q2: Can I use ethylene oxide instead of 2-haloethanols?

Yes, ethylene oxide is an excellent electrophile for this reaction and is used in industrial preparations.[1] The reaction is typically carried out by reacting 4-phenoxyphenol with ethylene oxide in the presence of an alkaline catalyst. Ethylene oxide is a gas at room temperature and is toxic, so it requires specialized handling and equipment (e.g., a pressure reactor). For laboratory-scale synthesis, 2-haloethanols are generally more convenient and safer to handle.

Q3: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot this on a silica gel TLC plate alongside spots of your starting materials (4-phenoxyphenol and the electrophile).

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point for the eluent system.

  • Visualization: Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to 4-phenoxyphenol has disappeared.

Q4: What is the best way to purify the final product?

The purification method will depend on the purity of your crude product.

  • Aqueous Work-up: After the reaction is complete, the mixture is typically cooled, quenched with water or a mild acid (like ammonium chloride solution), and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine to remove inorganic salts and residual polar solvents like DMF.

  • Column Chromatography: This is the most effective method for removing unreacted starting materials and side products. Silica gel is the standard stationary phase, with a gradient of ethyl acetate in hexanes as the mobile phase.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) can be an efficient way to obtain highly pure this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride and 2-Chloroethanol

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Phenoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a slurry.

  • Dissolve 4-phenoxyphenol (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride slurry at 0°C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium phenoxide.

  • Cool the reaction mixture back to 0°C and add 2-chloroethanol (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of this compound using Potassium Carbonate and Phase-Transfer Catalysis

This protocol offers a safer alternative to using sodium hydride.

Materials:

  • 4-Phenoxyphenol

  • Potassium carbonate (K₂CO₃), finely powdered

  • 2-Bromoethanol

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-phenoxyphenol (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in acetonitrile.

  • Add 2-bromoethanol (1.2 equivalents) to the mixture.

  • Heat the mixture to reflux (approximately 82°C) with vigorous stirring for 6-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Data Presentation

The following table provides illustrative data on how different reaction conditions can affect the yield of the synthesis of this compound or closely related structures, based on literature precedents for Williamson ether synthesis.

EntryBase (equiv.)Electrophile (equiv.)SolventCatalyst (equiv.)Temp (°C)Time (h)Approx. Yield (%)
1NaH (1.2)2-Chloroethanol (1.1)DMFNone9018~85-95
2K₂CO₃ (2.0)2-Bromoethanol (1.2)AcetonitrileNone8224~60-70
3K₂CO₃ (2.0)2-Bromoethanol (1.2)AcetonitrileTBAB (0.1)8212~80-90
4KOH (powdered) (2.0)2-Chloroethanol (1.2)DMSONone10016~70-80
5NaOH (aq)2-ChloroethanolTolueneTBAB908~75-85

Note: These yields are estimates based on typical outcomes for Williamson ether synthesis and may vary depending on the specific experimental setup and execution.

References

  • U.S. Patent No. US10941097B2. (2021). Methods for manufacturing phenoxyethanol.
  • Chinese Patent No. CN102180776B. (2013). Preparation method for 2-(4-phenoxy phenoxy)ethanol.
  • Chinese Patent No. CN1650709A. (2005). The preparation method of pyriproxyfen.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PTC Organics. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • U.S. Patent No. US8795700B2. (2014). Pyriproxyfen compositions.

Sources

Optimizing reaction conditions for the etherification of 4-phenoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Etherification of 4-Phenoxyphenol

Welcome to the technical support guide for the etherification of 4-phenoxyphenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles that govern this reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

The etherification of 4-phenoxyphenol, most commonly achieved via the Williamson ether synthesis, is a cornerstone SN2 reaction for creating diaryl ethers, a scaffold present in numerous pharmaceuticals and advanced materials.[1][2] The reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkylating agent.[1][3] While straightforward in principle, success hinges on a nuanced understanding of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] First, a base is used to deprotonate the acidic hydroxyl group of 4-phenoxyphenol, forming a potent phenoxide nucleophile. This phenoxide then performs a "backside attack" on the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step to form the ether.[1]

Q2: Why are phenols like 4-phenoxyphenol acidic enough for this reaction?

A: Phenols are significantly more acidic than typical alcohols. The resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge across the aromatic ring. This stability favors the deprotonation step, allowing for the use of moderately strong bases rather than extremely powerful ones.[4]

Q3: What are the most common classes of alkylating agents used?

A: Primary alkyl halides (e.g., 1-bromobutane, benzyl chloride) are ideal because the SN2 reaction is highly sensitive to steric hindrance.[1][4] Secondary halides often lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the undesired alkene via an E2 elimination pathway.[4][5] Other effective alkylating agents include alkyl sulfonates (tosylates, mesylates) and sulfates (dimethyl sulfate, diethyl sulfate).[6][7]

Q4: What is Phase-Transfer Catalysis (PTC) and why is it beneficial here?

A: Phase-Transfer Catalysis is a powerful technique for reacting reagents that are soluble in different, immiscible phases (e.g., an aqueous phase containing the base and a water-insoluble organic phase containing the 4-phenoxyphenol).[8] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, allowing it to react with the alkyl halide.[9][10] This often leads to milder reaction conditions, faster reaction rates, and higher yields.[8][9]

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a problem/solution format, grounded in mechanistic principles.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The cause can range from poor reagent quality to suboptimal reaction conditions.[11]

Possible Cause 1: Incomplete Deprotonation

  • Explanation: The phenoxide must be formed in sufficient concentration to drive the reaction. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting phenol, leading to a slow or stalled reaction.

  • Solutions:

    • Base Selection: For phenols, moderately strong bases are usually sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice, particularly in polar aprotic solvents like DMF or acetonitrile.[4] For more robust deprotonation, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions and careful handling due to the production of flammable hydrogen gas.[12]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, a slight excess (1.1–1.5 equivalents) is beneficial to ensure complete deprotonation.

Possible Cause 2: Poor Nucleophile/Electrophile Reactivity

  • Explanation: The SN2 reaction rate is dependent on the reactivity of both the nucleophile and the alkylating agent.

  • Solutions:

    • Alkylating Agent: The leaving group ability is critical. The general trend for halides is I > Br > Cl. If you are using an alkyl chloride and getting low yields, switching to the corresponding bromide or iodide can significantly increase the reaction rate.

    • Temperature: Increasing the reaction temperature provides the necessary activation energy and increases the reaction rate.[4] Typical temperatures range from 50-100 °C.[4] However, be cautious, as excessive heat can promote side reactions.[4]

Possible Cause 3: Inefficient Mixing (in Heterogeneous Systems)

  • Explanation: If using a solid base like K₂CO₃ in a solvent where it is not fully soluble, the reaction can be limited by the surface area available for deprotonation.

  • Solutions:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to maximize contact between the reactants.

    • Phase-Transfer Catalysis (PTC): As mentioned in the FAQ, PTC is an excellent strategy for overcoming phase-separation issues, leading to cleaner and more efficient reactions.[8][9]

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways are at play.

Side Product 1: Alkene (from Elimination)

  • Identification: An alkene byproduct is a clear sign of a competing E2 elimination reaction.[13]

  • Explanation: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of a double bond and eliminating the halide. This is most problematic with secondary and tertiary alkyl halides.[3][4]

  • Solutions:

    • Alkyl Halide Choice: This is the most critical factor. Always use a primary alkyl halide if possible.[1][4]

    • Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[4] Lowering the reaction temperature will favor the desired SN2 pathway.

    • Use a Less Hindered Base: While the phenoxide is the reactant, using a very bulky base for deprotonation (if a two-step process is used) can sometimes favor elimination. However, for a one-pot phenol etherification, this is less of a concern.

Side Product 2: C-Alkylated Product

  • Identification: An isomer of your desired product where the alkyl group is attached to the aromatic ring (usually at the ortho position) instead of the oxygen.

  • Explanation: The phenoxide ion is an "ambident" nucleophile, meaning it has two reactive sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][4] The selectivity between O-alkylation (desired) and C-alkylation (undesired) is heavily influenced by the solvent.[4][14]

  • Solutions:

    • Solvent Choice: To strongly favor O-alkylation, use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic. Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen, shielding it and making the ring carbons more competitive nucleophiles.[14]

Data Summary and Recommended Conditions

The following table summarizes common starting conditions for the etherification of 4-phenoxyphenol. These should be considered starting points for your optimization.

Parameter Condition 1: Standard Solid-Liquid Condition 2: Phase-Transfer Catalysis (PTC) Condition 3: Anhydrous/Strong Base
Base K₂CO₃ (1.5 eq)NaOH (aq. solution) or KOH (solid)NaH (1.2 eq)
Solvent DMF or AcetonitrileToluene/H₂O or Dichloromethane/H₂OAnhydrous THF or DMF
Catalyst NoneTBAB (5-10 mol%)None
Alkylating Agent Primary Alkyl Bromide (1.1 eq)Primary Alkyl Bromide (1.1 eq)Primary Alkyl Bromide (1.1 eq)
Temperature 60 - 100 °C40 - 80 °C0 °C to Room Temp
Typical Time 4 - 12 hours2 - 8 hours1 - 6 hours
Key Advantage Simple, common reagents.High yields, often cleaner, milder conditions.[6][9]Very fast, high yielding for difficult substrates.
Key Disadvantage Can be slow; DMF is difficult to remove.Requires catalyst; biphasic system.Requires strictly anhydrous conditions; H₂ gas evolution.

Experimental Protocols

Protocol 1: General Procedure using K₂CO₃ in DMF
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxyphenol (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension for 15 minutes at room temperature.

  • Add the primary alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times are 4-12 hours.[4]

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Phase-Transfer Catalysis (PTC)
  • To a round-bottom flask, add 4-phenoxyphenol (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (e.g., 20% w/v, 3.0 eq).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add the primary alkyl halide (1.1 eq).

  • Stir the biphasic mixture vigorously at 60-80 °C.

  • Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.

  • After cooling, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product, which can then be purified.[10]

Visualizing the Process

Reaction Mechanism and Workflow

The following diagrams illustrate the core chemical transformation and a general laboratory workflow for troubleshooting.

Williamson_Ether_Synthesis 4-PP 4-Phenoxyphenol Phenoxide Phenoxide Ion 4-PP->Phenoxide Base Base (e.g., K₂CO₃) Product Product Ether Phenoxide->Product AlkylHalide Alkyl Halide (R-X) LeavingGroup Halide Ion (X⁻)

Caption: The two-step process of Williamson ether synthesis.

Troubleshooting_Workflow decision decision outcome outcome success success start Start Reaction check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No (Good Yield) incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes elimination Alkene byproduct? check_purity->elimination Yes end_success Success! check_purity->end_success No (Pure) increase_temp Increase Temp/Time incomplete_rxn->increase_temp Yes stronger_base Use Stronger Base / PTC incomplete_rxn->stronger_base Still Low increase_temp->start Re-run better_lg Use Better Leaving Group (I > Br > Cl) stronger_base->better_lg better_lg->start Re-run c_alkylation C-Alkylation byproduct? elimination->c_alkylation No lower_temp Lower Temperature elimination->lower_temp Yes use_primary_halide Use Primary Halide elimination->use_primary_halide Still Present change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent Yes c_alkylation->end_success No lower_temp->start Re-run use_primary_halide->start Re-run change_solvent->start Re-run

Caption: A decision tree for troubleshooting common issues.

References

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1763. Retrieved from [Link]

  • McKillop, A., Fiaud, J.-C., & Hug, R. P. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Tetrahedron, 30(11), 1379–1382. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • Lin, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 962355. Retrieved from [Link]

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (1984). US4487975A - Etherification of phenols.
  • Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • ResearchGate. (2003). Kinetic and Thermodynamic Barriers to Carbon and Oxygen Alkylation of Phenol and Phenoxide Ion by the 1-(4-Methoxyphenyl)ethyl Carbocation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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Overcoming challenges in the characterization of phenoxy-containing polymers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Phenoxy-Containing Polymers

Welcome to the technical support center for the characterization of phenoxy-containing polymers. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and versatile materials. Phenoxy resins, characterized by the repeating ether-aromatic group -[O-C₆H₄-C(CH₃)₂-C₆H₄-O-CH₂CHOHCH₂]- in their backbone, offer a valuable combination of toughness, flexibility, and thermal stability.[1][2][3] However, these same structural features—the rigid benzene rings and flexible ether linkages—can present specific challenges during analytical characterization.[1]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose issues and develop robust, self-validating analytical methods.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that are common across multiple characterization techniques. The primary challenge often begins with sample preparation, a critical step that dictates the quality of all downstream data.

Q1: My phenoxy polymer won't fully dissolve, or the solution is hazy. What's causing this, and how can I fix it?

A1: Incomplete dissolution is the most frequent barrier to accurate characterization. The culprits are typically the strong intermolecular forces from aromatic ring stacking (pi-pi interactions) and the high molecular weight of many phenoxy resins.[1] A hazy solution suggests the presence of microgels or insoluble high-molecular-weight fractions, which can clog GPC/SEC columns and cause significant noise in NMR spectra.[4]

Troubleshooting Steps:

  • Solvent Selection is Critical: Standard solvents may be insufficient. Phenoxy resins are often soluble in ketones (like methyl ethyl ketone [MEK] or cyclohexanone), tetrahydrofuran (THF), and N-Methyl-2-pyrrolidone (NMP).[1][2][5] For particularly stubborn polymers, especially those with high aromatic content like poly(phenylene oxide) (PPO), chlorinated solvents or blends may be necessary.

  • Employ Mechanical & Thermal Energy:

    • Heating: Gently warm the mixture (e.g., 40-60°C) with constant stirring. This increases polymer chain mobility and disrupts intermolecular forces. Caution: Ensure the temperature is well below the solvent's boiling point.

    • Sonication: Use a bath sonicator to break up aggregates.

    • Agitation: Allow the sample to stir on a shaker or rotator for an extended period (several hours to overnight).

  • Filtration: Once dissolved, always filter your sample through a solvent-resistant syringe filter (e.g., 0.2 or 0.45 µm PTFE) before injection into any chromatography system. This is non-negotiable for protecting your columns and detectors.[4]

Q2: I'm observing inconsistent results between different batches of the same polymer. What should be my primary diagnostic step?

A2: Batch-to-batch inconsistency often points to variations in molecular weight distribution or subtle structural changes that aren't immediately obvious. The most effective first diagnostic step is a combination of Gel Permeation Chromatography (GPC/SEC) to assess the molecular weight distribution and Differential Scanning Calorimetry (DSC) to check for thermal variations. A shift in the glass transition temperature (Tg) between batches, as measured by DSC, is a very sensitive indicator of changes in molecular weight, cross-linking, or monomer ratio.[6][7]

General Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing characterization issues with phenoxy-containing polymers.

G General Troubleshooting Workflow A Problem Encountered (e.g., Poor Data Quality, No Signal) B Step 1: Verify Sample Preparation A->B C Is the polymer fully dissolved? Is the solution clear? B->C D Optimize Dissolution: - Change solvent - Apply heat/sonication - Increase dissolution time C->D No E Step 2: Check Instrument Calibration & Performance C->E Yes D->C F Run known standard or control sample E->F G Does standard perform to spec? F->G H Instrument Issue: - Service required - Check mobile phase - Purge system G->H No I Step 3: Consult Technique-Specific Guide G->I Yes J Proceed to GPC/SEC, NMR, or Thermal Analysis Sections I->J

Caption: A top-level workflow for diagnosing experimental problems.

Part 2: Technique-Specific Troubleshooting Guides

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is fundamental for determining molecular weight (MW) and molecular weight distribution (polydispersity), but the aromatic nature of phenoxy polymers can lead to non-ideal interactions with the column stationary phase.[8]

Q&A Troubleshooting Guide: GPC/SEC

  • Q: My chromatogram shows tailing peaks or a distorted shape. Why?

    • A: This is often caused by secondary interactions between the aromatic rings of your polymer and the stationary phase of the GPC column (typically polystyrene-divinylbenzene). This causes the polymer to "stick" to the column, retarding its elution and violating the principles of pure size-based separation.[8]

    • Solution: Add a salt, like lithium bromide (LiBr), to your mobile phase (e.g., 0.05 M in DMF or THF).[8] The salt ions shield the interactive sites on the polymer and the column, suppressing these unwanted interactions.

  • Q: The system pressure is unexpectedly high after injecting my sample. What happened?

    • A: High backpressure is almost always due to particulates blocking the column inlet frit.[4][9] This is a direct consequence of either incomplete sample dissolution (microgels) or failure to filter the sample before injection.

    • Solution: First, try to clear the blockage by reversing the column (disconnect from the detector!) and flushing at a low flow rate with a strong, compatible solvent. If this fails, the inlet frit may need to be replaced. Always filter your samples.[4]

  • Q: My calculated molecular weight seems incorrect or varies significantly.

    • A: This points to a calibration issue. GPC/SEC is a relative technique. The accuracy of your results depends entirely on the hydrodynamic volume of your calibration standards matching that of your sample. Phenoxy polymers, with their rigid backbones, can have a very different hydrodynamic volume compared to flexible polystyrene standards of the same mass.

    • Solution: For accurate results, use a multi-detector GPC system that includes a light scattering (LS) detector and a viscometer. This allows for the direct measurement of absolute molecular weight without relying on column calibration (Universal Calibration).[9]

Experimental Protocol: GPC/SEC Sample Prep for a Sparingly Soluble Phenoxy Resin

  • Solvent Selection: Begin with Tetrahydrofuran (THF). If solubility is poor, switch to N,N-Dimethylformamide (DMF) containing 0.05 M LiBr.

  • Dissolution:

    • Accurately weigh 10-15 mg of the polymer into a 4 mL vial.

    • Add 2 mL of the selected solvent.

    • Place the vial on a heated stir plate at 50°C for 2 hours.

    • If solids remain, transfer the vial to a sonicator bath for 30 minutes.

    • Allow the solution to return to room temperature.

  • Filtration:

    • Draw the polymer solution into a 3 mL syringe.

    • Attach a 0.2 µm PTFE syringe filter to the syringe tip.

    • Carefully filter the solution into a clean autosampler vial.

  • Analysis: Inject the filtered sample onto the GPC/SEC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is powerful for structural elucidation, but the low solubility and potential for broad signals in polymers can be challenging.[10]

Q&A Troubleshooting Guide: NMR

  • Q: My ¹H NMR spectrum has very broad peaks, making interpretation impossible. What's the cause?

    • A: Peak broadening in polymers is often due to restricted chain mobility and a wide distribution of chemical environments.[10] For phenoxy polymers, the rigid aromatic backbone is a primary contributor. Incomplete dissolution or aggregation will also severely broaden signals.

    • Solutions:

      • Increase Temperature: Running the NMR experiment at a higher temperature (e.g., 50-80°C) can increase chain mobility and average out different conformations, leading to sharper signals.

      • Improve Solubility: Re-evaluate your solvent choice. A better solvent (e.g., DMSO-d₆, DMF-d₇) can break up aggregates.

      • Use Solid-State NMR (ssNMR): For completely insoluble or crosslinked phenoxy materials, ssNMR is the required technique. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra for solid samples.[10]

  • Q: I'm struggling to get a good signal-to-noise ratio for my ¹³C NMR spectrum.

    • A: This is a common challenge due to the low natural abundance of the ¹³C isotope (1.1%) and the slow relaxation of polymer backbone carbons.[10]

    • Solution: Increase the number of scans and/or the relaxation delay. While this significantly increases experiment time, it is often necessary for obtaining a quality spectrum. Using more concentrated samples will also help.

Thermal Analysis (DSC & TGA)

Thermal analysis is crucial for determining the operational temperature range and stability of phenoxy polymers.[6]

Q&A Troubleshooting Guide: Thermal Analysis

  • Q: I can't see a clear glass transition (Tg) in my DSC thermogram.

    • A: A weak or broad Tg can be due to several factors:

      • Low Amorphous Content: Highly crystalline polymers have a very subtle Tg. While most phenoxy resins are amorphous, some grades can exhibit crystallinity.

      • Instrument Sensitivity: Ensure the instrument is properly calibrated.

      • Thermal History: The sample's processing history can obscure the Tg.

    • Solution: Always run a "heat-cool-heat" cycle.[6] The first heating run erases the sample's prior thermal history. The Tg should be clearly visible and reproducible on the second heating scan.[7] Using a higher heating rate (e.g., 20°C/min) can also make the transition more pronounced.[6]

  • Q: My TGA results show an initial weight loss at a low temperature (<150°C). Is my polymer unstable?

    • A: Not necessarily. This initial weight loss is almost always due to the evaporation of residual solvent or absorbed moisture.[11] Phenoxy polymers have low moisture absorption, but some solvent may be trapped from the synthesis or sample preparation process.[12][13]

    • Solution: Before starting the main TGA ramp, include an isothermal hold step in your method (e.g., hold at 110°C for 10-15 minutes) to drive off any volatiles. The primary decomposition of the polymer backbone will occur at much higher temperatures.[6]

Data Presentation: Typical Thermal Properties

Polymer TypeTypical Tg (°C)Decomposition Temp (TGA, 5% loss in N₂) (°C)
Bisphenol A Phenoxy Resin80 - 100[2]> 300
Poly(phenylene oxide) (PPO)~211[13]> 400[14]
Modified PPO (e.g., PPO/HIPS blend)140 - 170> 350
Mass Spectrometry (MS)

MS for polymers is challenging due to their high molecular weight and polydispersity, but it can provide invaluable detail on end groups and repeat unit structure.[15][16]

Q&A Troubleshooting Guide: Mass Spectrometry

  • Q: I can't get a signal for my high molecular weight (>10,000 g/mol ) phenoxy polymer using ESI or MALDI-TOF.

    • A: This is a fundamental limitation. As molecular weight increases, the ion signal for any single mass is distributed over a wider range of m/z values, causing it to disappear into the baseline noise.[16] Furthermore, efficient desorption and ionization become much more difficult for very large molecules.

    • Solution: Mass spectrometry is best suited for analyzing oligomers or lower molecular weight phenoxy resins. For high MW polymers, GPC/SEC with light scattering is the more appropriate technique for determining molecular weight distribution.[15] If MS is required, focus on characterizing the low-mass region to identify repeat units and end groups.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Thermal Stability of Aromatic Polymers Containing Phenoxy-Benzoic Acid Moieties.
  • Unknown. (2025). What are the characteristics of phenoxy resin?
  • AIP Precision Machining. (2020). Machining Polyphenylene Oxide (PPO): A Plastics Guide.
  • Wanplas. (2024). Polyphenylene Oxide (PPO).
  • MDPI. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols.
  • Unknown. (n.d.). Gel Permeation.
  • Corrosionpedia. (2024). Phenoxy Resin.
  • MFA Cameo. (2022). Phenoxy resin.
  • LCGC International. (2018). Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting.
  • Patsnap Eureka. (2025). NMR Spectroscopy Applications in Polymer Analysis.
  • Phlex Tek. (2024). Comprehensive Guide to Phenoxy Resins: Benefits and Applications.
  • Waters. (n.d.). MASS SPECTROMETRY FOR POLYMERS.
  • Unknown. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • AZoM. (2023). The Characterization of Polymers Using Thermal Analysis.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins.
  • Royal Society of Chemistry. (2021). Polymer Chemistry.

Sources

How to control the molecular weight of poly(2-(4-phenoxyphenoxy)ethyl acrylate)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of poly(2-(4-phenoxyphenoxy)ethyl acrylate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the molecular weight of your polymer. As Senior Application Scientists, we have compiled this resource based on established polymerization principles and field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the molecular weight of poly(2-(4-phenoxyphenoxy)ethyl acrylate)?

The molecular weight of poly(2-(4-phenoxyphenoxy)ethyl acrylate) can be controlled through several methods, broadly categorized into conventional free radical polymerization and controlled radical polymerization (CRP) techniques.

  • Conventional Free Radical Polymerization: In this method, molecular weight is primarily influenced by the initiator concentration and the use of chain transfer agents (CTAs).[1][2] Higher initiator concentrations lead to the generation of more polymer chains, resulting in lower average molecular weight.[3][4] Chain transfer agents can be deliberately added to terminate growing polymer chains and initiate new ones, thereby reducing the overall molecular weight.[5][6][]

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer more precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low polydispersity).[8][9] These methods involve a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth.

Q2: How does initiator concentration affect the molecular weight in free radical polymerization?

In free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight.[3][4] The process begins with the decomposition of an initiator to form free radicals, which then initiate polymer chains.[2]

  • High Initiator Concentration: A higher concentration of the initiator generates a larger number of free radicals. This leads to the simultaneous growth of many polymer chains. With a finite amount of monomer, having more growing chains means each chain will be shorter on average, resulting in a lower average molecular weight.[1][3]

  • Low Initiator Concentration: Conversely, a lower initiator concentration produces fewer initial radicals, leading to the formation of fewer, but longer, polymer chains and thus a higher average molecular weight.[2]

Q3: What is the role of a chain transfer agent (CTA) and how do I choose one?

A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and transferring the radical activity to itself. This newly formed radical can then initiate a new polymer chain.[5][10] The primary function of a CTA is to lower the average molecular weight of the resulting polymer.[6][]

Choosing a suitable CTA depends on the monomer and the desired molecular weight reduction. Thiols, such as dodecyl mercaptan, are commonly used CTAs in free radical polymerization.[] The effectiveness of a CTA is determined by its chain transfer constant.

Q4: What are the advantages of using controlled radical polymerization techniques like ATRP or RAFT?

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization for synthesizing well-defined polymers:

  • Precise Molecular Weight Control: CRP methods allow for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio.

  • Low Polydispersity: Polymers produced via CRP have a narrow molecular weight distribution, meaning the polymer chains are of similar length.[8]

  • Architectural Control: These techniques enable the synthesis of complex polymer architectures such as block copolymers and star polymers.[9]

  • Chain-End Functionality: CRP methods allow for the introduction of specific functional groups at the chain ends.[9]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of poly(2-(4-phenoxyphenoxy)ethyl acrylate) and provides systematic solutions.

Problem Possible Causes Troubleshooting Steps
Higher than expected molecular weight 1. Low initiator concentration. 2. Presence of an inhibitor in the monomer. 3. Low reaction temperature. 1. Increase the initiator concentration. A higher concentration of initiator will generate more polymer chains, leading to a lower average molecular weight.[1][3]2. Purify the monomer. Pass the 2-(4-phenoxyphenoxy)ethyl acrylate monomer through a column of basic alumina to remove any inhibitors.3. Increase the reaction temperature. Higher temperatures can increase the rate of initiation and termination, potentially leading to lower molecular weight.[2] However, be aware that high temperatures can also lead to side reactions.[11]
Lower than expected molecular weight 1. High initiator concentration. 2. Presence of impurities that act as chain transfer agents. 3. High reaction temperature. 1. Decrease the initiator concentration. Fewer initiator radicals will result in the growth of longer polymer chains.[2]2. Purify the solvent and monomer. Ensure all reagents are free from contaminants that could act as chain transfer agents.[12]3. Lower the reaction temperature. This will decrease the rate of chain transfer and termination reactions.[13]
Broad molecular weight distribution (High Polydispersity) 1. Inconsistent initiation rate. 2. Chain transfer to solvent or polymer. 3. High monomer conversion leading to the Trommsdorff effect (gel effect). 1. Use a more controlled polymerization technique such as ATRP or RAFT for better control over initiation and propagation.[8]2. Choose an appropriate solvent. Select a solvent with a low chain transfer constant.3. Stop the polymerization at a lower conversion. This can help to avoid the autoacceleration that leads to a broadening of the molecular weight distribution.
Polymerization is too fast or uncontrollable 1. High initiator concentration. 2. High reaction temperature. 3. Insufficient mixing. 1. Reduce the initiator concentration. 2. Lower the reaction temperature. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture and dissipate heat effectively.
Polymerization does not initiate or is very slow 1. Presence of an inhibitor in the monomer. 2. Inactive or insufficient initiator. 3. Low reaction temperature. 4. Presence of oxygen. 1. Purify the monomer to remove inhibitors. 2. Check the initiator's expiry date and purity. Increase the initiator concentration if necessary. 3. Increase the reaction temperature to ensure efficient decomposition of the initiator. 4. Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) prior to and during the polymerization. Oxygen can act as a radical scavenger and inhibit polymerization.[14]

Experimental Protocols

Protocol 1: Molecular Weight Control using Initiator Concentration (Conventional Free Radical Polymerization)

This protocol describes a general procedure for synthesizing poly(2-(4-phenoxyphenoxy)ethyl acrylate) with varying molecular weights by adjusting the initiator concentration.

Materials:

  • 2-(4-phenoxyphenoxy)ethyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Purification: Pass the 2-(4-phenoxyphenoxy)ethyl acrylate monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 2-(4-phenoxyphenoxy)ethyl acrylate in toluene.

  • Initiator Addition: Add the calculated amount of AIBN to the flask. The amount will vary depending on the target molecular weight (see table below for examples).

  • Deoxygenation: Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).

  • Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Purification: Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomer and initiator.

  • Drying: Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Example of Initiator Concentration Effect on Molecular Weight:

Monomer:Initiator Molar Ratio Expected Molecular Weight Trend
100:1High
200:1Medium
500:1Low

Note: The actual molecular weights will need to be determined experimentally by techniques such as Gel Permeation Chromatography (GPC).

Protocol 2: Controlled Polymerization using Atom Transfer Radical Polymerization (ATRP)

This protocol provides a general method for the controlled synthesis of poly(2-(4-phenoxyphenoxy)ethyl acrylate) via ATRP.

Materials:

  • 2-(4-phenoxyphenoxy)ethyl acrylate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen or Argon gas

Procedure:

  • Monomer Purification: Purify the monomer as described in Protocol 1.

  • Reaction Setup: To a Schlenk flask, add CuBr. Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

  • Reagent Addition: Under a nitrogen atmosphere, add the purified monomer, EBiB, PMDETA, and anisole to the flask via syringe.

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.

  • Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion and molecular weight evolution by GPC.

  • Termination: To quench the polymerization, cool the flask and expose the mixture to air.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Visualizations

Diagram 1: Factors Influencing Molecular Weight in Free Radical Polymerization

G MW Molecular Weight Initiator Initiator Concentration Initiator->MW - CTA Chain Transfer Agent CTA->MW - Temp Temperature Temp->MW +/- Monomer Monomer Concentration Monomer->MW + G start Molecular Weight Out of Specification check_initiator Check Initiator Concentration start->check_initiator check_purity Check Monomer/Solvent Purity start->check_purity check_temp Check Reaction Temperature start->check_temp adjust_initiator Adjust Initiator Concentration check_initiator->adjust_initiator purify Purify Reagents check_purity->purify adjust_temp Adjust Temperature check_temp->adjust_temp end Molecular Weight Within Specification adjust_initiator->end purify->end adjust_temp->end

Caption: A systematic approach to resolving molecular weight discrepancies.

References

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Reducing impurities in the synthesis of 2-(4-Phenoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Phenoxyphenoxy)ethanol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes and ensure the highest purity of your final product.

I. Overview of the Synthesis

The most common and direct route to synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 4-phenoxyphenol with a suitable 2-carbon electrophile, typically 2-chloroethanol, in the presence of a base.

The overall reaction is as follows:

Caption: O- vs. C-Alkylation Pathways

Q3: How can I effectively purify my crude product to remove these impurities?

A3: A combination of techniques is often necessary for achieving high purity.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture and, if a solid base was used, filter it off.

    • If the reaction was run in a water-miscible solvent like DMF, the mixture can be poured into water and extracted with a water-immiscible organic solvent like ethyl acetate or toluene. [1] 3. The organic layer should be washed with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted 4-phenoxyphenol. [2] 4. Follow with a water wash to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is an effective method if the product is a solid at room temperature and a suitable solvent system can be found. A mixture of a solvent in which the product is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is often effective. For a similar, more complex molecule, a mixture of toluene and methanol has been used for recrystallization.

    • Column Chromatography: For removing impurities with similar polarity to the product, silica gel column chromatography is a powerful technique. [1]A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. The separation can be monitored by TLC.

Q4: What analytical techniques are best suited for assessing the purity of my final product and identifying any unknown impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Methods
TechniquePurposeKey Considerations
Thin-Layer Chromatography (TLC) - Rapid monitoring of reaction progress.- Screening for optimal column chromatography conditions.- Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts.
High-Performance Liquid Chromatography (HPLC) - Accurate quantification of product purity.- Detection and quantification of non-volatile impurities.- A reversed-phase C18 column is often suitable.<[3]br>- A mobile phase consisting of a mixture of acetonitrile and water with a pH modifier (e.g., formic or phosphoric acid) is a good starting point.<[4]br>- UV detection is appropriate due to the aromatic nature of the molecule.
Gas Chromatography (GC) - Quantification of product purity.- Detection of volatile impurities.- A flame ionization detector (FID) is suitable for quantitative analysis.<[5]br>- GC can be particularly useful for detecting residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Unambiguous structural confirmation of the desired product.- Identification of the structure of unknown impurities. [6]- ¹H and ¹³C NMR are essential for full structural elucidation.- Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurity. [7]
Mass Spectrometry (MS) - Confirmation of the molecular weight of the product and impurities.<[6]br>- Often coupled with LC (LC-MS) or GC (GC-MS) for separation and identification.- Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenoxyphenol (1.0 equivalent), a suitable base (e.g., potassium carbonate, 2.0 equivalents), and a solvent (e.g., N,N-dimethylformamide).

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring. [8]Monitor the progress of the reaction by TLC until the 4-phenoxyphenol is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with 5% aqueous NaOH, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

C. Purity Analysis by HPLC

This is a starting point for method development.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [3]* Mobile Phase: A gradient elution with:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-Phenoxyphenol + 2-Chloroethanol + Base Reaction Williamson Ether Synthesis (Reflux in Solvent) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product TLC TLC (In-process control) Reaction->TLC Workup Aqueous Work-up (Extraction & Washes) Crude_Product->Workup Purification_Method Column Chromatography or Recrystallization Workup->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product HPLC_GC HPLC / GC (Purity) Pure_Product->HPLC_GC NMR_MS NMR / MS (Structure) Pure_Product->NMR_MS

Sources

Technical Support Center: Method Development for Trace Analysis of 2-(4-Phenoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trace analysis of 2-(4-phenoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantitative analysis of this compound in complex matrices. As a metabolite of the pesticide fenoxycarb, accurate trace-level detection is critical for environmental monitoring and safety assessment.

This resource is structured to provide not just protocols, but the scientific reasoning behind the methodological choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and why is its trace analysis important?

    • What are the key physicochemical properties of this compound to consider for method development?

    • Which analytical technique is better for this compound: GC-MS or LC-MS/MS?

    • Is derivatization necessary for the analysis of this compound?

    • How do I ensure the reliability and validity of my analytical method?

  • Recommended Analytical Workflows

    • Workflow 1: GC-MS Analysis (with Derivatization)

    • Workflow 2: LC-MS/MS Analysis (Direct)

  • Detailed Experimental Protocols

    • Protocol 1: Sample Preparation using QuEChERS for Water Samples

    • Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Soil/Sediment Samples

    • Protocol 3: Silylation Derivatization for GC-MS Analysis

    • Protocol 4: GC-MS Instrumental Parameters

    • Protocol 5: LC-MS/MS Instrumental Parameters

  • Troubleshooting Guides

    • GC-MS Troubleshooting

    • LC-MS/MS Troubleshooting

    • Sample Preparation Troubleshooting

  • References

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

This compound is an aromatic ether and a primary alcohol. It is recognized as a metabolite of the carbamate insecticide fenoxycarb, which is used to control a variety of insect pests. The trace analysis of this metabolite is crucial for several reasons:

  • Environmental Monitoring: To assess the environmental fate and persistence of fenoxycarb in soil and water systems.[1]

  • Food Safety: To ensure that residues in agricultural products do not exceed regulatory limits.

  • Toxicological Studies: To understand the metabolic pathways of fenoxycarb and the potential effects of its breakdown products.[2][3]

Q2: What are the key physicochemical properties of this compound to consider for method development?

Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₁₄H₁₄O₃Defines the exact mass for mass spectrometry.
Molecular Weight 230.26 g/mol Used for concentration calculations.
Structure Aromatic ether with a primary alcohol functional group.The polar hydroxyl group makes it suitable for reversed-phase LC and potentially requires derivatization for GC to improve volatility and peak shape.
Predicted LogP ~2.7Indicates moderate lipophilicity, suggesting it can be extracted with a range of organic solvents but also has some water solubility.
Q3: Which analytical technique is better for this compound: GC-MS or LC-MS/MS?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for trace analysis, and the choice depends on several factors:

  • GC-MS: Offers high separation efficiency for volatile and semi-volatile compounds.[4] For this compound, its primary alcohol group can lead to peak tailing on standard non-polar GC columns due to interactions with active sites.[5] Therefore, derivatization to cap the hydroxyl group is highly recommended to improve volatility and chromatographic performance.[6][7]

  • LC-MS/MS: Is well-suited for polar and thermally labile compounds, making it a strong candidate for the direct analysis of this compound without derivatization.[4] It offers high sensitivity and selectivity, which is advantageous for complex matrices where co-eluting interferences can be a challenge.[8] However, LC-MS/MS can be susceptible to matrix effects, which can suppress or enhance the analyte signal.[1][9]

Recommendation: For routine analysis of a large number of samples, LC-MS/MS is often the preferred technique due to the elimination of the derivatization step, which simplifies sample preparation. However, if derivatization is an established procedure in your lab, GC-MS can provide excellent results and can be a cost-effective alternative.

Q4: Is derivatization necessary for the analysis of this compound?
  • For GC-MS: Yes, it is highly recommended. The primary alcohol group in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), reduced response, and poor reproducibility. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6][7] This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity.[6]

  • For LC-MS/MS: No, it is generally not necessary. LC-MS/MS is well-suited for the analysis of polar compounds in their native form.

Q5: How do I ensure the reliability and validity of my analytical method?

Method validation is a critical process to ensure that your analytical procedure is fit for its intended purpose. Regulatory bodies like the FDA and EPA provide comprehensive guidelines.[3][10][11][12] Key validation parameters include:[11][12]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy and Precision: The closeness of test results to the true value (accuracy) and the degree of agreement among individual test results (precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Matrix Effects (for LC-MS/MS): The effect of co-eluting, undetected matrix components on the ionization of the target analyte.[9]

A validation protocol should be established before the study, and a validation report should summarize the results.[11]

Recommended Analytical Workflows

The selection of an analytical workflow depends on the available instrumentation, the sample matrix, and the required sensitivity. Below are two recommended workflows for the trace analysis of this compound.

Workflow 1: GC-MS Analysis (with Derivatization)

This workflow is suitable for laboratories with established GC-MS capabilities and experience with derivatization procedures.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water or Soil Sample Extraction QuEChERS or SPE Sample->Extraction Extraction of Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentration Derivatization Silylation Concentration->Derivatization Increase Volatility GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing & Quantification GCMS->Data Signal Acquisition

Caption: GC-MS workflow for this compound analysis.

Workflow 2: LC-MS/MS Analysis (Direct)

This workflow is recommended for high-throughput analysis and for laboratories with LC-MS/MS instrumentation.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water or Soil Sample Extraction QuEChERS or SPE Sample->Extraction Extraction of Analyte Filtration Syringe Filtration Extraction->Filtration Remove Particulates LCMSMS LC-MS/MS Analysis Filtration->LCMSMS Injection Data Data Processing & Quantification LCMSMS->Data Signal Acquisition

Caption: Direct LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocols

These protocols are starting points and should be optimized and validated for your specific application and matrix.

Protocol 1: Sample Preparation using QuEChERS for Water Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from various matrices.[8][13][14][15]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

Procedure:

  • Transfer a 10 mL water sample to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is ready for analysis. For GC-MS, proceed to Protocol 3. For LC-MS/MS, filter through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Soil/Sediment Samples

SPE is a robust technique for cleaning up complex samples like soil and sediment.[4][16][17]

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Deionized water

Procedure:

  • Weigh 5 g of homogenized soil into a glass beaker.

  • Add 10 mL of a 1:1 mixture of methanol and water.

  • Sonicate for 15 minutes.

  • Centrifuge and collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined extract onto the SPE cartridge at a flow rate of ~1-2 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum or with nitrogen for 20 minutes.

  • Elute the analyte with 5 mL of ethyl acetate or dichloromethane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: Silylation Derivatization for GC-MS Analysis

Silylation is a common derivatization technique for compounds containing active hydrogens, such as alcohols.[6][7]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

  • GC vials with inserts

Procedure:

  • To the dried sample extract from Protocol 1 or 2, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 4: GC-MS Instrumental Parameters

These are suggested starting parameters and should be optimized.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Injector Splitless, 250°C
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for trace analysis. Suggested ions: m/z (to be determined from a full scan of the derivatized standard).
Protocol 5: LC-MS/MS Instrumental Parameters

These are suggested starting parameters and should be optimized.

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 8 minutes, hold 2 minutes, re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
MS/MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
Acquisition Mode Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Incomplete derivatization. 2. Active sites in the inlet liner or front of the column.[5][18] 3. Column contamination.1. Optimize derivatization reaction time, temperature, or reagent volume. Ensure anhydrous conditions.[7] 2. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column.[5] 3. Bake out the column at its maximum isothermal temperature.
No Peak or Low Response 1. Degradation of the analyte in the injector. 2. Leak in the system. 3. Incorrect SIM ions selected.1. Lower the injector temperature. Use a deactivated liner. 2. Perform a leak check, especially at the injector and column fittings.[19] 3. Verify the mass spectrum of the derivatized analyte in full scan mode.
Ghost Peaks 1. Carryover from a previous high-concentration sample. 2. Contamination of the syringe or inlet.[20]1. Inject a solvent blank after a high-concentration sample. 2. Clean the syringe and replace the inlet liner and septum.[21][22]
LC-MS/MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting, Splitting) 1. Sample solvent incompatible with the mobile phase. 2. Column blockage or contamination at the inlet frit.[23] 3. Insufficient column equilibration.[24]1. Reconstitute the final sample extract in the initial mobile phase. 2. Reverse flush the column (if permissible by the manufacturer) or replace the column. Use an in-line filter.[23] 3. Increase the re-equilibration time at the end of the gradient.[24]
Signal Suppression or Enhancement (Matrix Effects) 1. Co-eluting matrix components interfering with ionization.[1][9] 2. Inadequate sample cleanup.1. Dilute the sample extract.[1] Modify the chromatographic gradient to separate the analyte from the interfering compounds. 2. Optimize the SPE or QuEChERS cleanup step. Consider using a different combination of d-SPE sorbents.
Inconsistent Retention Times 1. Leak in the LC system. 2. Air bubbles in the pump. 3. Column degradation.1. Check all fittings for leaks. 2. Degas the mobile phases and prime the pumps. 3. Replace the column.
Sample Preparation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Recovery in QuEChERS 1. Incorrect pH for the analyte. 2. Insufficient shaking/vortexing. 3. Analyte adsorption to d-SPE sorbents.1. Use buffered QuEChERS salts if the analyte is pH-sensitive.[25] 2. Ensure vigorous and adequate mixing time. 3. Reduce the amount of d-SPE sorbent or use a different type. For planar molecules, graphitized carbon black (GCB) can cause losses.[25]
Low Recovery in SPE 1. Incomplete elution of the analyte. 2. Breakthrough of the analyte during sample loading. 3. Cartridge drying out before sample loading.1. Use a stronger elution solvent or increase the elution volume.[26] 2. Reduce the sample loading flow rate. Ensure the chosen sorbent has sufficient retention for the analyte. 3. Do not let the sorbent bed go dry after conditioning and before loading the sample.[27]

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
  • Cichocki, A. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • FDA. (2020, May). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • HAWACH. (2023, March 1). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Retrieved from [Link]

  • Kim, H., et al. (2022). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. Molecules, 27(19), 6529.
  • LCGC International. (2003, November 1). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(11), 1224-1235.
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Restek. (n.d.). QuEChERS Sample Preparation Procedures. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • U.S. EPA. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • U.S. EPA. (n.d.). Overview of EPA Pesticide Laboratories and Methods. Retrieved from [Link]

  • Walsh Medical Media. (2011, July 23). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Researchers and Drug Development Professionals: 2-(4-Phenoxyphenoxy)ethanol vs. Bisphenol A Ethoxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of industrial chemicals and materials used in research and pharmaceutical manufacturing, the selection of components with well-defined and benign biological activity is paramount. This guide provides an in-depth comparative analysis of 2-(4-Phenoxyphenoxy)ethanol and Bisphenol A ethoxylates (BPA-EOs). While both may be encountered as process chemicals, monomers, or potential impurities, their toxicological profiles, particularly concerning endocrine disruption, are markedly different. This document is intended to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions regarding the use and assessment of these compounds.

Introduction: Chemical Structures and Industrial Context

At first glance, both this compound and BPA-EOs belong to the broad class of aromatic ethers. However, their core structures and resulting applications are distinct.

Bisphenol A Ethoxylates (BPA-EOs) are a family of oligomers synthesized through the reaction of Bisphenol A (BPA) with ethylene oxide.[1] The number of ethoxy groups (n) can be varied, creating a range of substances with different properties. They are primarily used as monomers in the production of polycarbonate plastics and epoxy resins, materials ubiquitous in laboratory equipment, medical devices, and container closure systems.[2]

This compound is a specific ether alcohol. Its precise, high-molecular-weight structure lends it to more specialized applications. While not as common as BPA-EOs, related chemical structures are found in certain pesticides and as fragrance components, highlighting its potential for biological activity.[3][4][5]

Chemical_Structures cluster_BPAEO Bisphenol A Ethoxylate (BPA-EO, n=1 example) cluster_PPE This compound BPAEO_img PPE_img

Figure 1: Chemical structures of a representative Bisphenol A Ethoxylate and this compound.

Comparative Physicochemical Properties

The physical properties of these compounds influence their environmental fate, potential to leach from materials, and analytical behavior.

PropertyThis compoundBisphenol A Ethoxylates (Representative)Source
CAS Number 63066-74-032492-61-8 (variable)[6][7][8]
Molecular Formula C₁₄H₁₄O₃(C₂H₄O)n(C₂H₄O)nC₁₅H₁₆O₂ (variable)[1][6]
Molecular Weight 230.26 g/mol Variable (e.g., 290.35 g/mol for n=1)[6][8]
Appearance Solid / Oil (context dependent)Viscous liquid or solid[1]
Key Application Specialized chemical, pesticide metaboliteMonomer for epoxy resins & polycarbonates[2][6][9]

Toxicological Profile: The Endocrine Disruption Paradigm

The most significant point of differentiation between these compounds is the wealth of toxicological data available, particularly regarding endocrine-disrupting potential.

Bisphenol A Ethoxylates: A Legacy of Concern

The toxicological profile of BPA-EOs is inextricably linked to their parent compound, Bisphenol A. BPA is a well-established endocrine-disrupting chemical (EDC) that functions as a xenoestrogen by binding to estrogen receptors (ERα and ERβ).[10][11] This interaction can trigger a cascade of downstream effects, interfering with normal hormonal signaling and potentially leading to reproductive and developmental issues.[12]

A critical concept for risk assessment is that BPA-EOs can be metabolized in vivo, cleaving the ethoxy chains to release free BPA.[2] Therefore, exposure to BPA-EOs is a direct pathway to internal exposure to the more biologically active BPA. This metabolic activation is a primary driver of regulatory scrutiny and the shift towards "BPA-free" materials in many sectors.

BPA_Endocrine_Disruption BPA_EO BPA Ethoxylate (Leached from material) Metabolism In Vivo Metabolism (Hydrolysis) BPA_EO->Metabolism Cleavage BPA Free Bisphenol A (BPA) Metabolism->BPA ER Estrogen Receptor (e.g., ERα) BPA->ER Binds & Activates Response Adverse Cellular Response (Altered Gene Expression) ER->Response

Figure 2: Mechanism of BPA-EO induced endocrine disruption via metabolic release of BPA.

This compound: A Question of Data Gaps

In stark contrast to BPA, the toxicological profile of this compound is not well-characterized in publicly available literature. Searches for this specific compound yield limited safety and toxicology data.[13] This absence of evidence is not evidence of absence of risk. Its structure, containing multiple phenol ether moieties, warrants investigation, as this class of compounds is often evaluated for biological activity.

For drug development professionals, this data gap is a significant concern. The precautionary principle dictates that a compound with an unknown toxicological profile, particularly one with structural alerts for endocrine activity, should be treated with caution until proven safe for a given application. Its use in a manufacturing process or as a component in a drug delivery system would necessitate a comprehensive and rigorous toxicological assessment.

Experimental Protocol: A Framework for Comparative Estrogenic Activity Assessment

To objectively compare the potential endocrine-disrupting effects of these compounds, a standardized in vitro bioassay is required. The Estrogen Receptor Transcriptional Activation (ERTA) assay using a luciferase reporter in an estrogen-sensitive cell line (e.g., MCF-7) is a gold-standard method.

Step-by-Step Methodology: ER-Luciferase Reporter Assay
  • Cell Line Maintenance: Culture MCF-7 cells (human breast adenocarcinoma) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS). For at least 3 days prior to the assay, switch to a phenol red-free EMEM with 10% charcoal-stripped FBS to minimize background estrogenic signals.

  • Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate at a density that will yield 80-90% confluency after 24 hours.

  • Transfection (if necessary): If the cell line does not stably express the reporter construct, transiently transfect the cells with a plasmid containing an Estrogen Response Element (ERE) driving the expression of the firefly luciferase gene.

  • Compound Preparation and Dosing:

    • Prepare 100 mM stock solutions of this compound, a representative BPA-EO (e.g., BPA bis(2-hydroxyethyl) ether), and 17β-estradiol (positive control) in DMSO.

    • Perform a serial dilution series in assay medium to achieve final concentrations ranging from 1 pM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (0.1% DMSO) and a positive control series (17β-estradiol).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the test compounds and controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add a passive lysis buffer and incubate according to the manufacturer's protocol.

    • Add the luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the relative light unit (RLU) data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy relative to 17β-estradiol.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Culture MCF-7 Cells (Phenol-Red Free Media) B Seed Cells in 96-Well Plates A->B C Prepare Serial Dilutions (Test Compounds & Controls) B->C D Treat Cells with Prepared Doses C->D Dose Plate E Incubate for 24h D->E F Lyse Cells & Add Luciferase Substrate E->F G Measure Luminescence F->G Read Plate H Generate Dose-Response Curves G->H I Calculate EC50 & Efficacy H->I

Figure 3: Workflow for the Estrogen Receptor Transcriptional Activation Assay.

Analytical Considerations

For professionals in drug development, detecting and quantifying these compounds as potential leachables or impurities is crucial. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose.[14][15] This method offers the required sensitivity and selectivity to detect trace levels of these compounds in complex matrices like drug formulations or biological samples.[16][17]

Conclusion and Professional Recommendations

The comparative analysis of this compound and Bisphenol A ethoxylates reveals a clear dichotomy in risk assessment:

  • Bisphenol A Ethoxylates represent a known risk . Their potential to release BPA, a well-documented endocrine disruptor, makes them unsuitable for many applications, especially those involving patient contact. The scientific and regulatory consensus is to minimize exposure to BPA and its precursors.

  • This compound represents an unknown risk . The lack of comprehensive toxicological data means its safety profile is undefined. From a risk management perspective in pharmaceutical development, such an unknown is often unacceptable without dedicated, rigorous evaluation.

Recommendations for the Scientific Community:

  • Prioritize Alternatives: For new product and process development, actively source materials that are certified "BPA-Free" and do not contain other known EDCs.

  • Assume Nothing: Do not assume that a "BPA-Free" alternative is inherently safe. Scrutinize the identity and toxicological profile of the replacement material. In the case of a compound like this compound, the burden of proof for safety lies with the user.

  • Mandate Extractable & Leachable (E&L) Studies: All materials in the manufacturing train and final container closure systems for pharmaceutical products must undergo rigorous E&L studies. These studies should be designed to detect not only expected compounds but also unknown substances.

  • Employ Bioassays: Chemical analysis alone is insufficient. The use of in vitro bioassays, such as the ERTA assay described herein, should be integrated into E&L study designs to screen for unexpected biological activity of leachables.

By integrating these principles of chemical scrutiny, toxicological awareness, and robust analytical testing, we can ensure the safety and integrity of our research and the pharmaceutical products we develop.

References

  • Bonefeld-Jorgensen, E. C., Long, M., Hofmeister, M. V., & Vinggaard, A. M. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Environmental Health Perspectives, 115(Suppl 1), 69–76. [Link]

  • Gorai, P., Ghosh, A., & Chowdhury, J. R. (2023). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. International Journal of Health Sciences, (IJHS), 7(1), 101-110. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 165, 113217. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4676725, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212671, Ethoxylated bisphenol A. Retrieved from [Link]

  • Acconcia, F., & Pallottini, V. (2023). Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu. International Journal of Molecular Sciences, 24(22), 16487. [Link]

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A Comparative Guide to High Refractive Index Polymers: Monomer Selection and Performance Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced optical and photonic devices, from brighter LEDs to more compact smartphone camera lenses and immersive augmented reality displays, the demand for high-performance optical polymers has never been greater.[1] A critical parameter in the design of these materials is the refractive index (n), a measure of how much light bends as it passes through the material.[2] High refractive index polymers (HRIPs), generally defined as polymers with n > 1.50, offer the ability to create thinner, lighter, and more efficient optical components.[3]

This guide provides a comprehensive comparison of HRIPs derived from different monomer classes, offering researchers, scientists, and product development professionals a deeper understanding of the structure-property relationships that govern performance. We will delve into the key performance metrics, the underlying chemical principles, and the experimental protocols necessary for accurate characterization.

The Genesis of a High Refractive Index: A Monomer-Level Perspective

The refractive index of a polymer is intrinsically linked to its molecular structure. According to the Lorentz-Lorenz equation, a higher refractive index is achieved by increasing the molar refractivity and decreasing the molar volume of the polymer's repeating unit.[4] This translates to a strategic selection of monomers that incorporate specific chemical moieties with high electron density and polarizability. The primary strategies for designing HRIPs revolve around the incorporation of:

  • Aromatic Groups: The delocalized π-electrons in aromatic rings are highly polarizable, leading to a significant increase in the refractive index.[5]

  • Sulfur-Containing Groups: Sulfur's high molar refraction makes it a key element in many HRIPs.[1][2][4][6][7] Monomers containing thioether, sulfone, thiophene, and other sulfur heterocycles are widely used.[2][6][7]

  • Halogens: Heavier halogens like bromine and iodine are highly polarizable and can be incorporated into monomer structures to boost the refractive index.[5]

  • Phosphorus-Containing Groups: Polyphosphonates and other phosphorus-containing polymers have demonstrated high refractive indices and good thermal stability.[8][9]

  • Organometallic Moieties: The incorporation of metal atoms can significantly increase the refractive index.[5][10]

The following diagram illustrates the fundamental relationship between monomer design and the resulting polymer's refractive index.

G cluster_monomer Monomer Design Principles cluster_property Resulting Polymer Property Monomer Monomer Structure Aromatic Incorporate Aromatic Rings Monomer->Aromatic Sulfur Introduce Sulfur Atoms Monomer->Sulfur Halogen Add Heavy Halogens (Br, I) Monomer->Halogen Phosphorus Include Phosphorus Groups Monomer->Phosphorus HRIP High Refractive Index Polymer Aromatic->HRIP Increases Polarizability Sulfur->HRIP High Molar Refraction Halogen->HRIP High Electron Density Phosphorus->HRIP Increases Polarizability

Caption: Relationship between monomer structural features and the resulting high refractive index of the polymer.

Performance Metrics: A Multifaceted Comparison

While a high refractive index is the primary goal, a truly functional optical polymer must exhibit a balanced profile of several key properties. This section provides a comparative overview of these metrics for polymers derived from different monomer classes.

Key Performance Indicators
  • Refractive Index (n): The primary measure of a material's ability to bend light. For HRIPs, higher is generally better.

  • Abbe Number (νd): This dimensionless number quantifies the chromatic dispersion of a material – the degree to which the refractive index changes with wavelength.[11][12] A higher Abbe number indicates lower chromatic dispersion, which is crucial for applications like lenses to prevent color fringing.[3][11]

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates better thermal stability and dimensional integrity at elevated operating temperatures.[3]

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is a critical indicator of the material's thermal stability during processing and in its final application.

  • Transparency (%T): The percentage of light that passes through the material at a given wavelength. High transparency in the visible spectrum is essential for most optical applications.

Comparative Performance Data

The following table summarizes typical performance data for HRIPs synthesized from various monomer classes. It is important to note that these are representative values, and specific properties can be tuned through copolymerization and precise molecular design.

Monomer ClassRepresentative Polymer SystemRefractive Index (n) at 589 nmAbbe Number (νd)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
Sulfur-Containing Poly(phenylene sulfide) derivatives1.70 - 1.85+20 - 30150 - 250+> 400
Halogenated Brominated/Iodinated Polyacrylates1.67 - 1.7725 - 35100 - 180300 - 400
Phosphorus-Containing Aromatic Polyphosphonates~1.66> 2241 - 214up to 450
Aromatic Polyimides Thiophenyl-substituted Polyimides~1.78~20> 250> 450

Data compiled and synthesized from multiple sources.[3][8][13][14][15]

Experimental Protocols for Performance Characterization

Accurate and reproducible characterization is paramount in the development and quality control of HRIPs. This section outlines the standard experimental protocols for measuring the key performance indicators.

Experimental Workflow Overview

The following diagram illustrates the typical workflow for characterizing a newly synthesized HRIP.

G Start Synthesized Polymer Film Prepare Thin Film (e.g., Spin Coating) Start->Film Optical Optical Characterization Film->Optical Thermal Thermal Characterization Film->Thermal RI Measure Refractive Index (Refractometer/Ellipsometer) Optical->RI DSC Determine Tg (DSC) Thermal->DSC TGA Determine Td (TGA) Thermal->TGA Abbe Calculate Abbe Number RI->Abbe End Performance Data Abbe->End DSC->End TGA->End

Caption: Standard experimental workflow for the characterization of high refractive index polymers.

Protocol 1: Refractive Index and Abbe Number Measurement

Objective: To determine the refractive index at specific wavelengths and calculate the Abbe number.

Methodology: This protocol is based on the principles outlined in ASTM D542 and ISO 489, using a precision refractometer.[16][17]

Apparatus:

  • Precision refractometer (e.g., Abbe refractometer) capable of measurements at various wavelengths.

  • Light source with specific spectral lines (e.g., sodium D-line at 589.3 nm, hydrogen C-line at 656.3 nm, and F-line at 486.1 nm).

  • Contacting liquid with a refractive index higher than the sample.

  • Polymer film sample with a flat, polished surface.

Procedure:

  • Calibration: Calibrate the refractometer using a standard material with a known refractive index.

  • Sample Preparation: Ensure the polymer film has a smooth, clean, and optically flat surface. If necessary, polish the surface.

  • Measurement: a. Apply a small drop of the contacting liquid onto the prism of the refractometer.[16] b. Carefully place the polymer film sample onto the prism, ensuring good optical contact. c. Direct the light source through the sample. d. Adjust the instrument's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. e. Record the refractive index reading from the instrument's scale. f. Repeat the measurement at the required wavelengths for the Abbe number calculation (nd at 589.3 nm, nF at 486.1 nm, and nC at 656.3 nm).

  • Abbe Number Calculation: Use the following formula to calculate the Abbe number (νd): νd = (nd - 1) / (nF - nC)[11]

Trustworthiness: The use of standardized methods (ASTM, ISO) and proper calibration ensures the accuracy and reliability of the measurements. The protocol is self-validating through the use of a calibrated instrument and standard reference materials.

Protocol 2: Thermal Stability Analysis (DSC and TGA)

Objective: To determine the glass transition temperature (Tg) and decomposition temperature (Td) of the polymer.

Methodology: This protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[18][19][20]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (typically aluminum for DSC, platinum or ceramic for TGA).

  • Inert gas supply (e.g., nitrogen).

Procedure for DSC (Tg Determination):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • Thermal Program: a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample to a temperature above its expected Tg to erase any prior thermal history. c. Cool the sample at a controlled rate (e.g., 10 °C/min). d. Heat the sample again at a controlled rate (e.g., 10 °C/min). The second heating scan is typically used for analysis.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[18]

Procedure for TGA (Td Determination):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Thermal Program: a. Place the sample pan in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The TGA curve plots the sample's weight as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific amount of weight loss (e.g., 5% or 10%) occurs.[21]

Trustworthiness: These are well-established thermal analysis techniques. The protocol's reliability is ensured by using a calibrated instrument, maintaining a controlled atmosphere, and using standardized analysis methods to determine the transition points.

Conclusion and Future Outlook

The selection of monomers is the cornerstone of designing high refractive index polymers with tailored performance characteristics. Sulfur-containing and aromatic polyimide systems currently offer some of the highest refractive indices, often coupled with excellent thermal stability.[1][14] However, this often comes at the cost of a lower Abbe number. Halogenated and phosphorus-containing polymers provide alternative routes to achieving a desirable balance of optical and physical properties.

The future of HRIPs lies in the development of novel monomer structures that can break the traditional trade-off between a high refractive index and a high Abbe number.[15] Furthermore, the integration of computational materials science and machine learning is poised to accelerate the discovery of new HRIPs with optimized performance profiles for next-generation optical and photonic applications.[21]

References

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A Senior Application Scientist's Guide to the Structure-Property Relationship of Phenoxy-Containing Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of phenoxy-containing acrylates, a versatile class of monomers crucial in the development of advanced materials. We will explore the intricate relationship between their molecular architecture and resulting polymer properties, offering a comparative perspective against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique monomers in coatings, adhesives, and biomedical applications.

Introduction: The Significance of the Phenoxy Moiety

Phenoxy-containing acrylates are a specialized class of acrylic monomers characterized by the presence of a phenoxy group (C₆H₅O-) within their structure. The incorporation of this bulky, rigid, and polar aromatic group imparts a unique combination of properties to the resulting polymers, setting them apart from conventional alkyl acrylates. These properties, including enhanced thermal stability, high refractive index, improved adhesion, and chemical resistance, make them highly valuable in performance-driven applications.[1][2][3]

The most common exemplar, 2-phenoxyethyl acrylate (PEA), serves as a foundational monomer in many formulations for ultraviolet (UV) and electron beam (EB) curing.[4][5] However, the true potential lies in the targeted modification of the phenoxy ring and the acrylate backbone to precisely tune material properties for specific applications, from industrial coatings to biocompatible materials for medical devices.[6][7]

This guide will dissect the causal links between specific structural features and macroscopic properties, present comparative data against alternative polymer systems, and provide detailed experimental protocols for synthesis and characterization, empowering researchers to make informed decisions in material design.

The Molecular Architecture: Key Structural Components

The properties of a polymer derived from phenoxy-containing acrylates are not determined by a single feature but by the interplay of several structural components. Understanding these components is fundamental to predicting and controlling the final material's performance.

cluster_Monomer General Structure of a Phenoxy-Containing Acrylate Acrylate Acrylate Group (Polymerizable Moiety) Linker Linker Group (e.g., -CH₂CH₂-) Acrylate->Linker Controls Reactivity Phenoxy Phenoxy Group Linker->Phenoxy Modifies Flexibility, Tg Substituent Substituents (R) (Property Tuners) Phenoxy->Substituent Fine-tunes Polarity, RI, Stability

Caption: Key structural components of a phenoxy-containing acrylate monomer.

  • The Acrylate Group: This is the reactive vinyl moiety that undergoes free-radical polymerization.[5] Its high reactivity allows for rapid curing, especially in photopolymerization processes.[8] The choice between an acrylate and a methacrylate is a critical design decision; the additional methyl group in a methacrylate backbone significantly restricts chain mobility, leading to polymers with higher glass transition temperatures (Tg) and increased hardness compared to their acrylate counterparts.[6]

  • The Phenoxy Group: The cornerstone of this monomer class. The rigid aromatic ring contributes significantly to a higher Tg, enhances thermal stability, and increases the refractive index of the polymer.[9] Its polarity and chemical nature also promote strong adhesion to various substrates.[1]

  • The Linker Group: The chemical bridge connecting the acrylate and phenoxy moieties (e.g., the ethyl group in 2-phenoxyethyl acrylate) is a critical determinant of flexibility. Longer or more flexible linkers can lower the Tg and increase the elasticity of the final polymer, while shorter, more rigid linkers enhance hardness.[10]

  • Ring Substituents: The phenoxy ring can be functionalized with various substituent groups (e.g., halogens, alkyls, methoxy groups).[11][12] This is a powerful tool for fine-tuning properties. For instance, electron-withdrawing groups can alter the monomer's reactivity and increase the polymer's refractive index, while bulky substituents can further increase the Tg.

Synthesis of Phenoxy-Containing Acrylates

The synthesis of these monomers can be approached through several routes. The most common industrial method is the direct esterification of acrylic acid with the corresponding phenoxy-alkanol.[13] For creating novel structures with varied substituents, the Knoevenagel condensation is a highly effective and versatile laboratory method.[14][15]

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of a phenoxy ring-substituted phenylcyanoacrylate, a derivative class that has been studied for its copolymerization behavior.[11][12]

Objective: To synthesize 3-(4-chlorophenoxy)phenylcyanoacrylate.

Materials:

  • 3-(4-chlorophenoxy)benzaldehyde

  • Isopropyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenoxy)benzaldehyde (1 equivalent) and isopropyl cyanoacetate (1.1 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction involves the formation of water, which can be removed azeotropically if a Dean-Stark trap is used.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or solid, is then purified. A common method is to precipitate the product by slowly adding the crude mixture to cold methanol with vigorous stirring. The purified solid can be collected by filtration.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Causality: The Knoevenagel condensation is chosen for its efficiency in forming carbon-carbon double bonds between an aldehyde (the phenoxy-benzaldehyde) and a compound with an active methylene group (the cyanoacetate). Piperidine acts as a base catalyst, deprotonating the cyanoacetate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is driven by the formation of a stable, conjugated system.

start Start: Combine Reactants (Aldehyde, Cyanoacetate, Toluene) catalyst Add Piperidine Catalyst start->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux tlc Monitor Reaction (TLC) reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete wash Aqueous Work-up (HCl, NaHCO₃, Brine) cool->wash dry Dry Organic Layer (MgSO₄) wash->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purify by Precipitation (in Methanol) evap->purify characterize Characterize Product (NMR, FT-IR) purify->characterize end End: Pure Monomer characterize->end

Caption: Experimental workflow for the synthesis of a phenoxy-containing acrylate.

Structure-Property Relationships: A Comparative Analysis

The true utility of phenoxy-containing acrylates is revealed by comparing their properties to alternative monomers. The inclusion of the phenoxy group is not a trivial substitution; it fundamentally alters the polymer's performance characteristics.

Thermal Properties

The bulky, rigid phenoxy group restricts the rotational freedom of the polymer backbone. This leads to a significant increase in the glass transition temperature (Tg) compared to simple alkyl acrylates. This property is critical for applications requiring dimensional stability at elevated temperatures.

Mechanical Properties

Polymers derived from phenoxy acrylates generally exhibit higher hardness and tensile strength than their non-aromatic counterparts. This is again due to the rigid nature of the phenoxy group, which increases the modulus of the material. However, this can sometimes come at the cost of reduced flexibility.

Optical Properties

The aromatic ring in the phenoxy group has a high molar refraction, which directly contributes to a higher refractive index in the resulting polymer.[9] This makes these materials excellent candidates for optical coatings, lenses, and adhesives where index-matching is important.[6][9] For example, polymers of 2-phenoxy-2-phenylethyl acrylate (PPEA) are promising materials for intraocular lenses due to their high refractive index and transparency.[9]

Comparative Data Table

The following table compares the properties of poly(2-phenoxyethyl acrylate) (PPEA) with a common alkyl acrylate, poly(n-butyl acrylate) (PnBA), and a corresponding methacrylate, poly(2-phenoxyethyl methacrylate) (PEMA).

PropertyPoly(n-butyl acrylate) (PnBA)Poly(2-phenoxyethyl acrylate) (PPEA)Poly(2-phenoxyethyl methacrylate) (PEMA)Rationale for Difference
Glass Transition Temp. (Tg) ~ -54 °C~ 5-7 °C[16][17]~ 54 °C[6]The bulky, rigid phenoxy group in PPEA restricts chain mobility vs. the flexible butyl group in PnBA. The α-methyl group in PEMA further hinders rotation, dramatically increasing Tg over PPEA.
Refractive Index (n₂₀/D) ~ 1.466~ 1.517[17]~ 1.513[6]The aromatic phenoxy group has a much higher molar refractivity than an aliphatic chain, significantly increasing the refractive index.
Key Characteristics Low Tg, high flexibility, softGood adhesion, moderate Tg, high RI, good solvency[2]Higher Tg, increased hardness and thermal stability vs. PPEA[6]Structure dictates properties: flexible alkyl chain vs. rigid aromatic group vs. sterically hindered backbone.

Performance in Key Applications

The unique property set of phenoxy-containing acrylates makes them suitable for a range of demanding applications.

  • Coatings and Inks: In UV-curable coatings, monomers like PEA act as reactive diluents that also enhance hardness, adhesion, and gloss.[4][17] Their good solvency helps in dissolving other formulation components like photoinitiators and oligomers.[2]

  • Adhesives: The polarity and rigidity of the phenoxy group contribute to strong adhesive bonds on a variety of substrates, including metals and plastics.[13][16]

  • Biomedical and Drug Development: The biocompatibility and durability of certain phenoxy-containing polymers make them attractive for medical applications.[6][18] For example, 2-hydroxy-3-phenoxypropyl acrylate has been investigated for use in polymeric membranes for controlled drug release systems.[19] Furthermore, phenoxy resins have been explored for creating radiation-resistant medical devices that can be sterilized without degradation.[7] The ability to tune properties like hydrophobicity is crucial for directing biological interactions.[20]

Essential Characterization Protocols

To validate the structure-property relationships discussed, rigorous material characterization is essential.

Protocol: Thermal Analysis (DSC and TGA)

Objective: To determine the glass transition temperature (Tg) and thermal decomposition profile of the synthesized polymer.

  • Sample Preparation: Place 5-10 mg of the polymer sample into an aluminum TGA or DSC pan.

  • DSC for Tg Determination:

    • Place the pan in the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 150 °C). This is the first heating scan, which erases the thermal history of the sample.

    • Cool the sample back down to the starting temperature at a controlled rate.

    • Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second scan.

  • TGA for Thermal Stability:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature. The onset of decomposition provides a measure of the material's thermal stability. Copolymers of phenoxy ring-substituted acrylates with styrene have been shown to decompose in the 129-500°C range.[12]

Conclusion

The structure-property relationship in phenoxy-containing acrylates is a clear demonstration of targeted molecular design. The incorporation of the phenoxy moiety provides a powerful lever to enhance thermal, mechanical, and optical properties far beyond those of simple alkyl acrylates. By further modifying the linker groups and adding substituents to the aromatic ring, researchers can create a vast library of monomers with precisely tailored characteristics. This versatility, coupled with their high reactivity, ensures that phenoxy-containing acrylates will remain a cornerstone of innovation in high-performance polymers for the foreseeable future, from industrial materials to advanced biomedical solutions.

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  • Whelpley, P. M., et al. (2022). Synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. SciSpace. Retrieved from [Link]

  • Whelpley, P. M., Zepeda, J. L., Schjerven, W. S., Rocus, S. M., & Kharas, G. (n.d.). 1 Synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. SciSpace. Retrieved from [Link]

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  • Reddy, D., et al. (n.d.). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Reddy, D., Schmitt, S. S., Sevald, P. E., Simic, T., Torres Reyes, C. S., Yadav, D. K., Rocus, S., Schjerven, W. S., & Kharas, G. (2021). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Phlex Tek. (2024). Comprehensive Guide to Phenoxy Resins: Benefits and Applications. Retrieved from [Link]

  • Ghorpade, R. V., et al. (2017). Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). EP1907024A2 - Medical devices containing sterilisation radiation resistant phenoxy polymers.
  • SINOCURE. (n.d.). PHEA - 2-Phenoxyethyl Acrylate for Plastic Coatings & Printing Inks. Retrieved from [Link]

  • ResearchGate. (n.d.). Elaboration of a stimuli sensitive poly(2-phenoxy ethyl acrylate) crosslinked network UVcured– Swelling characterization in isotropic solvents. Retrieved from [Link]

  • Unilong. (n.d.). 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6. Retrieved from [Link]

  • ResearchGate. (2006). Role of Phenolic Derivatives in Photopolymerization of an Acrylate Coating. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of 2-hydroxy-3-phenoxypropyl acrylate (HPPA). Retrieved from [Link]

  • ResearchGate. (2020). Structure–mechanical property relationships in acrylate networks. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of acrylates and methacrylates. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthetic Polymers for Biomedical Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Engineering bioactive synthetic polymers for biomedical applications: a review with emphasis on tissue engineering and controlled release. Retrieved from [Link]

  • ResearchGate. (2020). Properties and Applications of Acrylates. Retrieved from [Link]

  • ACS Publications. (2021). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Recent applications of polymer materials in biomedical sciences. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Stability of 2-(4-Phenoxyphenoxy)ethanol-Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Thermal Stability in Advanced Polymer Applications

For researchers and professionals in fields ranging from aerospace to drug development, the thermal stability of a polymer is not merely a technical specification; it is a critical determinant of a material's viability, safety, and performance envelope.[1][2] High-performance polymers are often subjected to extreme temperatures during processing, sterilization, or end-use applications.[3] Consequently, a polymer's ability to resist thermal degradation—changes in its chemical and physical properties at elevated temperatures—is paramount.[4]

This guide focuses on polymers derived from 2-(4-phenoxyphenoxy)ethanol. This monomer, characterized by its aromatic ether backbone, suggests the potential for high thermal performance, a trait common to aromatic polyethers.[5] To objectively benchmark this potential, we will compare the projected thermal properties of a hypothetical polymer based on this monomer, hereafter referred to as Poly(PPE-OH), against two commercially significant and structurally related high-performance polymers: Polyether Ether Ketone (PEEK) and Phenoxy Resins (Polyhydroxy Ethers) .

Through a detailed examination of their chemical structures, supporting experimental data from established analytical techniques, and an in-depth look at the methodologies used, this guide will provide the necessary insights to evaluate the potential of Poly(PPE-OH) in demanding applications.

Chapter 1: The Chemical Foundation of Thermal Stability

A polymer's thermal stability is intrinsically linked to its molecular architecture. The strength of the chemical bonds within the polymer chain and the overall chain rigidity dictate the energy required to initiate degradation.

  • Aromatic Rings: The presence of aromatic rings in the polymer backbone is a primary contributor to thermal stability. The delocalized pi-electrons in these rings create strong, stable bonds that require significant energy to break. This is a key feature of high-performance polymers like PEEK and polyimides.[3][5]

  • Ether Linkages (C-O-C): The ether linkages that connect the aromatic units provide a combination of thermal stability and processability. While less stable than the aromatic rings themselves, the C-O bonds in an aromatic ether are more stable than those in aliphatic ethers, contributing to the high decomposition temperatures of polymers like PEEK.[5][6]

  • Ketone Linkages (C-C(O)-C): The ketone group in PEEK enhances chain rigidity and intermolecular interactions, further elevating its thermal stability and melting point. The electron-withdrawing nature of the carbonyl group can also stabilize the adjacent aromatic rings.

  • Aliphatic Segments: The presence of aliphatic chains, such as the ethanol group in our target monomer, can reduce thermal stability compared to a fully aromatic backbone.[7] These C-C and C-H bonds are generally weaker and more susceptible to thermal scission at lower temperatures.

  • Pendant Groups: Functional groups attached to the main chain also play a role. The pendant hydroxyl (-OH) groups in Phenoxy Resins and Poly(PPE-OH) can influence properties like adhesion and solubility but may also offer sites for initial degradation, potentially lowering the onset temperature compared to more inert structures.

Chapter 2: The Polymers: A Structural Comparison

The thermal performance of our three polymers can be initially appraised by comparing their repeating structural units. PEEK represents a highly rigid, fully aromatic backbone, Phenoxy Resin introduces hydroxyl groups, and our hypothetical Poly(PPE-OH) incorporates both hydroxyl groups and a short aliphatic spacer.

G cluster_0 Poly(PPE-OH) cluster_1 Polyether Ether Ketone (PEEK) cluster_2 Phenoxy Resin (PKHH) a [–O–(C₆H₄)–O–(C₆H₄)–O–CH₂–CH₂–]n b [–O–(C₆H₄)–O–(C₆H₄)–C(O)–(C₆H₄)–]n c [–O–(C₆H₄)–C(CH₃)₂–(C₆H₄)–O–CH₂–CH(OH)–CH₂–]n

Caption: Repeating units of the compared polymers.

Chapter 3: Benchmarking Protocols: TGA and DSC

To quantitatively assess thermal stability, two core techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide complementary data on decomposition temperatures, transitional phases, and overall material composition.

Experimental Workflow Overview

The process of thermal characterization follows a standardized workflow to ensure data accuracy and reproducibility.

G start Sample Preparation (Dry under vacuum, 5-15 mg) tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_tga Data Output: - Td (Onset, 5% loss) - Degradation Profile - Char Yield (%) tga->data_tga data_dsc Data Output: - Tg (Glass Transition) - Tm (Melting Point) - ΔHc (Crystallization) dsc->data_dsc interp Data Interpretation & Comparison data_tga->interp data_dsc->interp

Sources

A Comparative Guide to the Synthesis of Phenoxyethanol and Its Derivatives: Efficiency, Scalability, and Green Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fine chemicals, the synthesis of phenoxyethanol and its derivatives is a cornerstone of various applications, from preservatives in cosmetics and pharmaceuticals to intermediates in organic synthesis.[1][2][3] The efficiency, safety, and environmental impact of the chosen synthetic route are paramount. This guide provides an in-depth comparative analysis of the prevalent methodologies for synthesizing phenoxyethanol, supported by experimental data and field-proven insights to inform your selection of the most appropriate protocol.

Introduction: The Versatility of Phenoxyethanol

Phenoxyethanol (2-phenoxy-1-ethanol) is a glycol ether with a faint rose-like scent, valued for its properties as a solvent, preservative, and synthetic intermediate.[2][4] Its broad-spectrum antimicrobial activity against bacteria and yeast makes it a common alternative to formaldehyde-releasing preservatives.[2][5] The synthesis of its derivatives, often involving modifications to the phenyl ring or the ethanol moiety, allows for the fine-tuning of its physicochemical and biological properties for specialized applications.

Core Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of phenoxyethanol is dominated by a few key chemical transformations. This section will dissect each method, exploring the underlying chemical principles, advantages, and limitations.

The Industrial Workhorse: Hydroxyethylation of Phenol with Ethylene Oxide

The reaction of phenol with ethylene oxide in an alkaline environment is the most common industrial method for producing phenoxyethanol.[1][6] This process, a variant of the Williamson ether synthesis, is highly efficient but not without its challenges.

Mechanism: The reaction is typically catalyzed by a base, such as sodium hydroxide, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of the 2-phenoxyethanolate anion. A final proton transfer yields the desired product.

Causality Behind Experimental Choices: The use of an alkaline catalyst is crucial for activating the phenol.[1] The reaction is often performed in an autoclave due to the gaseous nature of ethylene oxide.[1][7] Controlling the stoichiometry is critical to favor the formation of the mono-derivative, as the product itself can react with another molecule of ethylene oxide to form undesired condensation byproducts like 2-(2-phenoxyethoxy)ethanol.[1]

Advantages:

  • High yields, often in the range of 95-96%.[8]

  • Economical for large-scale industrial production.

Disadvantages:

  • Requires handling of gaseous, toxic, and flammable ethylene oxide.[1]

  • Risk of forming condensation byproducts, necessitating careful process control.[1]

  • Residual catalyst may need to be removed from the final product.[9]

The Green Alternative: Reaction of Phenol with Ethylene Carbonate

A more environmentally benign approach to phenoxyethanol synthesis involves the reaction of phenol with ethylene carbonate.[9] This method avoids the use of hazardous ethylene oxide and can be performed under solventless conditions.

Mechanism: The reaction can be catalyzed by both homogeneous and heterogeneous catalysts. In the presence of a base, the phenol is deprotonated to the phenoxide, which then attacks one of the carbonyl carbons of the ethylene carbonate. This is followed by the elimination of carbon dioxide to yield phenoxyethanol.

Causality Behind Experimental Choices: The choice of catalyst significantly impacts the reaction efficiency and selectivity. Heterogeneous catalysts like Na-mordenite are attractive due to their ease of separation and potential for reuse.[10][11][12] Homogeneous catalysts such as potassium fluoride are also effective.[13] The reaction temperature and the molar ratio of reactants are critical parameters to optimize for maximizing yield and minimizing byproduct formation.[9][11]

Advantages:

  • Avoids the use of hazardous ethylene oxide.[1]

  • Can be performed under solvent-free conditions, reducing waste.[10][12]

  • High selectivity and yields are achievable.

Disadvantages:

  • Formation of byproducts such as bis(2-phenoxyethyl)carbonate can occur, though this can be converted to phenoxyethanol in a subsequent step.[10][11][12]

  • May require higher reaction temperatures compared to the ethylene oxide route.[1]

The Classic Approach: Williamson Ether Synthesis

First reported in the late 19th century, the Williamson ether synthesis is a foundational method for preparing ethers, including phenoxyethanol and its derivatives.[2][3]

Mechanism: This S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[14] For phenoxyethanol synthesis, a phenoxide (formed by reacting phenol with a base like sodium hydroxide) is reacted with a 2-haloethanol, such as 2-chloroethanol.[2][15]

Causality Behind Experimental Choices: The choice of base is important for the complete deprotonation of phenol. Sodium hydroxide is a common and effective choice.[15] The reaction is typically heated to increase the rate of reaction.[15] The choice of solvent can also influence the reaction rate.[16]

Advantages:

  • A versatile and well-established method applicable to a wide range of derivatives.[16]

  • Avoids the use of ethylene oxide.

Disadvantages:

  • May have lower yields compared to the industrial ethylene oxide process.[1]

  • The use of haloethanols can be a concern due to their toxicity.

  • Less economical for large-scale production compared to the ethylene oxide route.[1]

Comparative Analysis of Synthesis Efficiency

To provide a clear comparison, the following table summarizes the key performance indicators for the different synthesis routes based on available literature data.

Synthesis RouteTypical YieldCatalystKey Reaction ConditionsAdvantagesDisadvantages
Phenol + Ethylene Oxide 95-96%[8]Alkaline (e.g., NaOH)[1]High pressure (autoclave)[1]High yield, economical for large scaleUse of hazardous ethylene oxide, byproduct formation[1]
Phenol + Ethylene Carbonate Up to 99% conversion[13], 97% overall yield[10][11][12]Homogeneous (e.g., KF)[13] or Heterogeneous (e.g., Na-mordenite)[10][11][12]160°C (KF)[13], 180-210°C (Na-mordenite)[9]"Green" alternative, high selectivityPotential for byproduct formation, may require higher temperatures[1][10][11][12]
Williamson Ether Synthesis ~80%[1]Base (e.g., NaOH)[15]90-110°C[1][15]Versatile, avoids ethylene oxidePotentially lower yields, less economical on a large scale[1]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of phenoxyethanol via the ethylene carbonate and Williamson ether synthesis routes. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of 2-Phenoxyethanol from Phenol and Ethylene Carbonate

Objective: To synthesize 2-phenoxyethanol using a greener, ethylene oxide-free method.

Materials:

  • Phenol (94.1 g, 1.0 mole)

  • Ethylene carbonate (89.9 g, 1.02 mole)

  • Potassium fluoride (1 g, 0.5% of total reactant weight)

  • 500 ml round-bottomed flask

  • Condenser

  • Gas bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Combine phenol, ethylene carbonate, and potassium fluoride in the 500 ml round-bottomed flask equipped with a magnetic stir bar.[13]

  • Assemble the flask with a condenser and a gas bubbler.

  • Heat the mixture to 160°C ± 2°C using a heating mantle or oil bath while stirring.[13]

  • Maintain the reaction at this temperature for 2.5 hours.[13]

  • After the reaction is complete, cool the flask to room temperature.

  • Purify the product by distillation to obtain 2-phenoxyethanol. A 99% conversion based on the limiting reagent (phenol) can be expected.[13]

Protocol 2: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid (A Phenoxyethanol Derivative)

Objective: To synthesize a phenoxyethanol derivative using the classic Williamson ether synthesis.

Materials:

  • 4-methylphenol (p-cresol) (~1 g)

  • 30% aqueous NaOH (5 mL)

  • Chloroacetic acid (1.5 g)

  • 25x100 mm test tube

  • Hot water bath

  • 6M HCl

  • Litmus paper

  • Separatory funnel (125 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Accurately weigh approximately 1 g of 4-methylphenol into the test tube.[15]

  • Add 5 mL of 30% aqueous NaOH and 1.5 g of chloroacetic acid to the test tube.[15]

  • Stir the mixture to dissolve the reagents. Gentle warming may be applied.

  • Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.[15]

  • Cool the test tube and dilute the mixture with about 10 mL of water.

  • Acidify the solution with 6M HCl until it turns blue litmus paper red.[15]

  • Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.[15]

  • Separate the aqueous layer. Wash the ether layer with approximately 15 mL of water.

  • Extract the ether layer with about 10 mL of saturated sodium bicarbonate solution, venting frequently.[15]

  • Collect the sodium bicarbonate layer, which contains the sodium salt of the product.

  • Carefully acidify the bicarbonate solution with 6M HCl to precipitate the product.

  • Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and allow it to dry.

  • The crude product can be recrystallized from hot water to improve purity.[15]

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations and experimental workflows, the following diagrams are provided.

SynthesisPathways cluster_eo Phenol + Ethylene Oxide Route cluster_ec Phenol + Ethylene Carbonate Route cluster_wes Williamson Ether Synthesis P1 Phenol Int1 Phenoxide Ion P1->Int1 + Base EO Ethylene Oxide Prod1 2-Phenoxyethanol EO->Prod1 Cat1 Alkaline Catalyst (e.g., NaOH) Cat1->P1 Int1->Prod1 + Ethylene Oxide P2 Phenol Prod2 2-Phenoxyethanol P2->Prod2 + Ethylene Carbonate EC Ethylene Carbonate EC->Prod2 Cat2 Catalyst (e.g., KF, Na-mordenite) Cat2->P2 P3 Phenol Int2 Phenoxide Ion P3->Int2 + Base Base Base (e.g., NaOH) Base->P3 Prod3 2-Phenoxyethanol Int2->Prod3 + 2-Haloethanol Halo 2-Haloethanol (e.g., 2-Chloroethanol) Halo->Prod3

Caption: Reaction schemes for the synthesis of 2-phenoxyethanol.

ExperimentalWorkflow cluster_protocol1 Protocol 1: Phenol + Ethylene Carbonate cluster_protocol2 Protocol 2: Williamson Ether Synthesis A1 Combine Reactants: Phenol, Ethylene Carbonate, Catalyst A2 Heat to 160°C for 2.5 hours A1->A2 A3 Cool to Room Temperature A2->A3 A4 Purify by Distillation A3->A4 B1 React Phenol Derivative with NaOH and Chloroacetic Acid B2 Heat in Water Bath (90-100°C) B1->B2 B3 Acidify and Extract with Diethyl Ether B2->B3 B4 Isolate Product from Bicarbonate Extract B3->B4 B5 Filter and Dry Product B4->B5 B6 Recrystallize (Optional) B5->B6

Caption: Simplified experimental workflows for phenoxyethanol synthesis.

Conclusion and Future Outlook

The synthesis of phenoxyethanol and its derivatives offers a fascinating case study in the evolution of chemical processes, from traditional methods to greener alternatives. While the ethylene oxide route remains the industrial standard due to its high efficiency and scalability, the ethylene carbonate method presents a compelling, safer, and more environmentally friendly option, particularly for applications where "green chemistry" principles are a priority. The classic Williamson ether synthesis, though less common for large-scale production of phenoxyethanol itself, remains an invaluable and versatile tool for the synthesis of a wide array of derivatives in a laboratory setting.

The choice of synthesis route will ultimately depend on a careful consideration of factors including scale, cost, safety, and environmental impact. As the chemical industry continues to move towards more sustainable practices, it is likely that methods utilizing greener reagents and catalysts will see increased adoption and further innovation.

References

  • Selva, M., et al. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology, 4(11), 4386-4395. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenoxyethanol. Available at: [Link]

  • Selva, M., et al. (2014). Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol. ResearchGate. Available at: [Link]

  • RSC Publishing. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. RSC Publishing. Available at: [Link]

  • Fiorani, G. (2015). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. AMS Dottorato. Available at: [Link]

  • Valeant Pharmaceuticals Ireland Ltd. (2018). Methods for manufacturing phenoxyethanol. Google Patents.
  • Nie, C. (2015). Method for preparing phenoxyethanol. Google Patents.
  • Wikipedia. (n.d.). Phenoxyethanol. Available at: [Link]

  • Ono Pharmaceutical Co., Ltd. (2017). METHOD FOR PRODUCING PHENOXYETHANOL DERIVATIVE. European Patent Office. Available at: [Link]

  • Scribd. (n.d.). WO2018189385A1 Methods For Manufacturing Phenoxyethanol. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • American Chemical Society. (2023). 2-Phenoxyethanol. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Zhang, J. (2017). Synthetic method of o-phenyl phenoxyethanol. Google Patents.
  • Jiangsu Southeast Nano Materials Co., Ltd. (2020). Preparation method of high-purity phenoxyethanol. Patsnap. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL. Available at: [Link]

  • Ataman Kimya. (n.d.). PHENOXYETHANOL (ETHYLENE GLYCOL MONOPHENYL ETHER). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem. Available at: [Link]

  • Valeant Pharmaceuticals Ireland Ltd. (2021). Methods for manufacturing phenoxyethanol. Google Patents.

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A Guide to Inter-Laboratory Comparison of 2-(4-Phenoxyphenoxy)ethanol Analysis: Ensuring Method Robustness and Data Reliability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is paramount. This guide provides an in-depth technical framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2-(4-Phenoxyphenoxy)ethanol. This compound is recognized as an environmental transformation product of the pesticide Fenoxycarb[1], and its monitoring is crucial for environmental and safety assessments. The principles and methodologies outlined herein are designed to ensure scientific integrity, foster confidence in analytical data across different laboratories, and provide a robust comparison of potential analytical methods.

Introduction: The "Why" Behind Inter-Laboratory Comparisons

An inter-laboratory comparison, at its core, is a proficiency test designed to evaluate the performance of different laboratories using the same or different analytical methods to measure the same substance in identical samples. The primary objectives of such a study for this compound are:

  • To assess the reproducibility and reliability of analytical methods when performed by different analysts in different laboratories with varying equipment.

  • To identify potential biases or systematic errors in the analytical procedures.

  • To validate the analytical methods for their intended purpose, ensuring they are fit-for-purpose.

  • To provide a measure of confidence in the data generated by participating laboratories.

This guide will explore two common and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific, validated methods for this exact analyte are not widely published, we can extrapolate robust starting methodologies from structurally similar compounds like Pyriproxyfen and its metabolites[2][3][4].

The Analyte: this compound

This compound is an aromatic ether with the molecular formula C14H14O3[1]. Understanding its chemical properties is fundamental to developing and validating appropriate analytical methods.

PropertyValueSource
Molecular Weight230.26 g/mol [1]
IUPAC NameThis compound[1]
CAS Number63066-74-0[1]

The presence of hydroxyl and ether functional groups suggests that both HPLC and GC-based methods are viable. The choice between them will depend on factors such as required sensitivity, sample matrix, and available instrumentation.

Proposed Analytical Methodologies for Comparison

This inter-laboratory study will compare two primary analytical techniques. The following protocols are proposed as starting points, based on established methods for analogous compounds[3][5][6].

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Experimental Protocol:

  • Sample Preparation (Aqueous Matrix):

    • To 100 mL of the water sample, add a suitable internal standard.

    • Perform a liquid-liquid extraction with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength of 275 nm.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Perform liquid-liquid extraction as described for the HPLC method.

    • After evaporating the solvent, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.

    • Cool to room temperature and inject into the GC-MS system.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Injector: Splitless mode at 250°C.

    • Mass Spectrometer: Electron ionization (EI) mode.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Calibration:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Construct a calibration curve based on the peak area of the selected ions.

Inter-Laboratory Comparison Study Design

A well-structured ILC is crucial for obtaining meaningful results. The following workflow is proposed.

ILC_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Data Reporting & Analysis Coord Coordinating Laboratory Preparation SamplePrep Homogeneous Sample Preparation & Distribution Coord->SamplePrep ProtocolDist Distribution of Standardized Protocols SamplePrep->ProtocolDist LabA Participating Lab A Analysis ProtocolDist->LabA LabB Participating Lab B Analysis ProtocolDist->LabB LabC Participating Lab C Analysis ProtocolDist->LabC DataSub Submission of Results to Coordinator LabA->DataSub LabB->DataSub LabC->DataSub StatAnalysis Statistical Analysis (Z-scores, Precision) DataSub->StatAnalysis ReportGen Generation of Final Report StatAnalysis->ReportGen

Caption: Workflow for the Inter-laboratory Comparison Study.

Key Steps:

  • Coordinating Laboratory: A designated laboratory will be responsible for preparing and distributing homogeneous samples of a relevant matrix (e.g., spiked water) to all participating laboratories. They will also provide a detailed analytical protocol and the certified reference standard for this compound.

  • Sample Analysis: Each participating laboratory will analyze the samples in replicate (e.g., n=5) using both the HPLC-UV and GC-MS methods.

  • Data Submission: Laboratories will submit their raw data, calibration curves, and final calculated concentrations to the coordinating laboratory.

  • Statistical Analysis: The coordinating laboratory will perform a statistical analysis of the submitted data to evaluate the performance of each laboratory and each method. Key metrics will include:

    • Z-scores: To compare the performance of each laboratory against the consensus value. A Z-score between -2 and +2 is generally considered satisfactory[7].

    • Precision: Evaluated through the repeatability (within-laboratory) and reproducibility (between-laboratory) of the results, typically expressed as the relative standard deviation (RSD).

Data Presentation and Interpretation

The results of the inter-laboratory comparison should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Spiked Concentration = 10.0 µg/L)

LaboratoryMethodMean Concentration (µg/L)Standard DeviationRSD (%)Z-score
Lab A HPLC-UV9.80.44.1-0.5
GC-MS10.10.33.00.2
Lab B HPLC-UV10.50.65.71.2
GC-MS10.30.43.90.6
Lab C HPLC-UV9.50.55.3-1.2
GC-MS9.70.33.1-0.6
Consensus HPLC-UV9.9
Consensus GC-MS10.0

In this hypothetical scenario, all laboratories produced satisfactory Z-scores for both methods, indicating good agreement. The GC-MS method generally shows slightly better precision (lower RSD) than the HPLC-UV method.

Method Validation Parameters

The inter-laboratory study also serves as a component of the overall validation of the analytical methods. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters should be assessed[8]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Parameters cluster_quantitative Quantitative Aspects cluster_qualitative Qualitative Aspects Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key Validation Parameters for Analytical Methods.

Conclusion and Recommendations

An inter-laboratory comparison is an indispensable tool for validating analytical methods and ensuring the reliability of data. For the analysis of this compound, both HPLC-UV and GC-MS present as viable and robust techniques. The choice of method may depend on specific laboratory capabilities and the required level of sensitivity and selectivity.

Based on the principles outlined in this guide, laboratories can collaboratively assess and validate their analytical procedures, leading to greater confidence in monitoring this environmental transformation product. It is recommended that any laboratory tasked with the analysis of this compound participate in such a proficiency testing scheme to ensure the quality and comparability of their results.

References

  • Evaluation of pyriproxyfen. (1999). Pesticide residues in food: 1999 evaluations, Part I: Residues. Joint Meeting of the FAO Panel of Experts on Pesticide Residues in Food and the Environment and the WHO Core Assessment Group. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Environmental Chemistry Method for Pyriproxyfen 4'-OH Degradate; MRID 44036917. Available at: [Link]

  • El-Saeid, M. H., Al-Dosari, M. S., & Al-Othman, Z. A. (2015). New HPLC and Fluorometric Methods for the Determination of Pyriproxyfen and Pyridalyl Insecticide Residues in Tomatoes. Journal of AOAC International, 98(4), 987–993. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91753, Pyriproxyfen. Retrieved from [Link]

  • Neagu, M., Soceanu, G., Bucur, A., & Tanase, A. (2015). Development and Validation of a High Performance Liquid Chromatography (HPLC) Method for Determination of Fipronil and Pyriproxyfen in a Veterinary Pharmaceutical Product. Farmacia, 63(1), 123-128. Available at: [Link]

  • Google Patents. (2005). CN1650709A - The preparation method of pyriproxyfen.
  • de Souza, R. A., de Pinho, G. P., & de Andrade, J. B. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly. Food Chemistry, 426, 136589. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4676725, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Available at: [Link]

  • University of Hertfordshire. (n.d.). Pyriproxyfen (Ref: S 9318). AERU. Retrieved from [Link]

  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 32(10), 784-791. Available at: [Link]

  • Little, T. A. (2016). Design of Experiments for Analytical Method Development and Validation. Pharmaceutical Technology, 40(8), 40-45. Available at: [Link]

  • Funakoshi, T., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 125, 127-134. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(4-Phenoxyphenoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-(4-Phenoxyphenoxy)ethanol, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach to its handling and disposal based on the toxicological profiles of structurally similar chemicals.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from analogous compounds, such as 2-(4-Ethoxyphenoxy)ethanol and Pyriproxyfen, to establish a conservative and safety-first disposal framework. The structural motif of a phenoxyphenoxy group is shared with chemicals known to exhibit aquatic toxicity, and as an ether, the potential for peroxide formation over time cannot be disregarded.

Core Principles of Safe Disposal

The responsible disposal of any chemical waste is underpinned by a thorough understanding of its potential hazards. For this compound, we must infer its hazard profile from related structures. The key considerations for its disposal are:

  • Aquatic Toxicity: Compounds containing the phenoxyphenoxy moiety, such as the pesticide Pyriproxyfen, are known to be very toxic to aquatic life with long-lasting effects[1][2]. Therefore, direct disposal into the sewer system is strictly prohibited.

  • Irritant and Harmful Effects: The analogous compound 2-(4-Ethoxyphenoxy)ethanol is classified as a skin and eye irritant and is harmful if swallowed[3]. It is prudent to assume similar properties for this compound.

  • Potential for Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon prolonged exposure to air and light. While specific data is unavailable, this potential hazard necessitates careful storage and timely disposal.

  • Combustibility: Many organic ethers are combustible liquids. "4-Chlorophenyl Phenyl Ether," a related compound, is noted as being combustible[4].

These potential hazards dictate that this compound must be treated as hazardous waste.

Hazard Profile Summary

For clarity, the likely hazard profile of this compound, based on analogous compounds, is summarized in the table below.

Hazard ClassificationDescriptionPrimary Analogue(s)
Acute Toxicity (Oral) Harmful if swallowed.2-(4-Ethoxyphenoxy)ethanol[3]
Skin Irritation Causes skin irritation.2-(4-Ethoxyphenoxy)ethanol[3]
Eye Irritation Causes serious eye irritation.2-(4-Ethoxyphenoxy)ethanol[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Pyriproxyfen[1][2]
Physical Hazards Potentially combustible liquid. May form explosive peroxides.4-Chlorophenyl Phenyl Ether[4], General Ether Properties

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final collection by environmental health and safety (EHS) professionals.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.

2. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and any other components in the waste stream.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes can lead to dangerous reactions.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight to minimize the risk of peroxide formation and fire.

  • Ensure secondary containment is in place to capture any potential leaks.

4. Arranging for Disposal:

  • Once the waste container is full or if the chemical is past its expiration date, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

  • Provide the EHS department with a complete and accurate description of the waste.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Contain: For small spills, contain the liquid using an absorbent material such as vermiculite or a commercial sorbent pad.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste assess_hazards Assess Hazards (Aquatic Toxicity, Irritant, Peroxide Former, Combustible) start->assess_hazards spill Spill Occurs start->spill select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe collect_waste Collect in Labeled, Sealed Hazardous Waste Container select_ppe->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request Pickup by EHS or Licensed Disposal Company store->request_pickup end Proper Disposal request_pickup->end spill_response Initiate Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_response spill_response->collect_waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Chlorophenyl Phenyl Ether. Retrieved from [Link]

  • eChem. (2023). Safety Data Sheet: eChem Pyrip 100 Insect Growth Regulator. Retrieved from [Link]

  • C.P.A. Chem Ltd. (2020). Safety Data Sheet: Pyriproxyfen. Retrieved from [Link]

  • RIFM. (2022). Fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. Food and Chemical Toxicology, 167, 113318.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91753, Pyriproxyfen. Retrieved from [Link]

  • University of Hertfordshire. (2025). Pyriproxyfen (Ref: S 9318). AERU. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). pyriproxyfen. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.